molecular formula C15H21NO3S B016581 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CAS No. 67443-54-3

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Cat. No.: B016581
CAS No.: 67443-54-3
M. Wt: 295.4 g/mol
InChI Key: LNQCTGMKUOHMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, also known as Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, is a useful research compound. Its molecular formula is C15H21NO3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCTGMKUOHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497580
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67443-54-3
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, a valuable intermediate in the development of novel anti-inflammatory agents.[1] The document details a robust and logical two-step synthetic approach, commencing with the esterification of 3-hydroxyphenylacetic acid to yield a key precursor, followed by a targeted thiocarbamoylation. Each section is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also in-depth explanations of the underlying chemical principles, causality behind experimental choices, and critical process considerations. The guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and workflows to ensure clarity and reproducibility.

Introduction

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a specialty chemical intermediate characterized by a phenylacetate core functionalized with an O-aryl thiocarbamate group. Its structure makes it a precursor for the synthesis of various pharmacologically active molecules. The O-aryl thiocarbamate moiety is particularly significant as it is the substrate for the Newman-Kwart rearrangement, a powerful thermal reaction used to convert phenols into the corresponding thiophenols, which are themselves important building blocks in medicinal chemistry.[2][3][4]

This guide focuses on the most direct and field-proven synthetic strategy, which involves two primary transformations:

  • Esterification: The conversion of the carboxylic acid group of 3-hydroxyphenylacetic acid into an ethyl ester.

  • Thiocarbamoylation: The reaction of the phenolic hydroxyl group with diethylthiocarbamoyl chloride to form the target O-aryl thiocarbamate.

Understanding the nuances of each step, including the selection of reagents, solvents, and reaction conditions, is critical to maximizing yield and purity while avoiding potential side reactions, most notably the premature thermal rearrangement of the final product.

Part 1: Synthesis of the Key Intermediate: Ethyl 3-Hydroxyphenylacetate

The initial step in the synthesis is the protection of the carboxylic acid functionality of 3-hydroxyphenylacetic acid as an ethyl ester. This is most commonly achieved via Fischer-Speier esterification, a classic acid-catalyzed reaction.

Principle and Mechanism

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

The reaction is an equilibrium process. To drive it towards the product side, an excess of the alcohol (ethanol in this case) is typically used, or water is removed as it is formed.

esterification cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 3-Hydroxyphenylacetic Acid C1 H₂SO₄ or HCl (cat.) R1->C1 + R2 Ethanol (Excess) R2->C1 + C2 Reflux C1->C2 P1 Ethyl 3-Hydroxyphenylacetate C2->P1

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyphenylacetic acid.

  • Reagent Addition: Add a significant excess of absolute ethanol, followed by a catalytic amount of concentrated sulfuric acid (typically 1-3% of the alcohol volume). Alternative acid catalysts include dry hydrogen chloride gas dissolved in ethanol.[5][6][7]

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Ethyl 3-Hydroxyphenylacetate.

Data and Causality Insights
ParameterValue/ChoiceRationale
Reactant Ratio 1:10 to 1:20 (Acid:Ethanol)Le Châtelier's principle: Using excess alcohol drives the equilibrium towards ester formation.
Catalyst Concentrated H₂SO₄Provides the necessary protons to activate the carbonyl group for nucleophilic attack by the weakly nucleophilic alcohol.
Temperature Reflux (~78 °C for Ethanol)Increases the reaction rate without requiring high-pressure apparatus.
Work-up NaHCO₃ washNeutralizes the strong acid catalyst, preventing potential hydrolysis of the ester product during extraction and storage.[8]
Expected Yield 85-95%The reaction is generally high-yielding when driven to completion.

Part 2: Thiocarbamoylation of Ethyl 3-Hydroxyphenylacetate

With the key intermediate in hand, the next step is the formation of the O-aryl thiocarbamate linkage. This is achieved by reacting the phenolic hydroxyl group with N,N-Diethylthiocarbamoyl chloride.

Principle and Mechanism

Phenols are weakly acidic and require deprotonation by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbonyl-like carbon of N,N-Diethylthiocarbamoyl chloride in a nucleophilic acyl substitution-type reaction, displacing the chloride ion and forming the desired product.

thiocarbamoylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Ethyl 3-Hydroxyphenylacetate C1 Base (e.g., NaH, K₂CO₃) R1->C1 + Base → Phenoxide R2 N,N-Diethylthiocarbamoyl chloride P1 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate R2->P1 + Phenoxide → C2 Anhydrous Solvent (e.g., DMF, THF) C3 0 °C to RT

Caption: Thiocarbamoylation of the Phenolic Intermediate.

Experimental Protocol
  • Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 3-Hydroxyphenylacetate in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Cool the solution in an ice bath (0 °C). Add the base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 20-30 minutes to allow for complete formation of the sodium phenoxide.

  • Reagent Addition: Add a solution of N,N-Diethylthiocarbamoyl chloride in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, often a yellow oil, is typically purified by flash column chromatography on silica gel.[1]

Data and Causality Insights
ParameterValue/ChoiceRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the phenol, preventing equilibrium issues. Potassium carbonate is a milder, safer alternative but may require longer reaction times or heating.
Solvent Anhydrous DMF or THFAprotic polar solvents are required to dissolve the ionic phenoxide intermediate and prevent reaction with the strong base. Anhydrous conditions are critical when using NaH.
Temperature 0 °C to Room Temp.The reaction is exothermic and initial cooling helps control the rate. The reaction proceeds efficiently at room temperature without requiring heat, which crucially prevents the Newman-Kwart rearrangement.
Atmosphere Inert (N₂ or Ar)Prevents the strong base (NaH) from reacting with atmospheric moisture and oxygen.
Expected Yield 70-90%This reaction is generally efficient, with the main losses occurring during chromatographic purification.

Mechanistic Consideration: The Newman-Kwart Rearrangement

A crucial aspect of the chemistry of O-aryl thiocarbamates is their propensity to undergo the Newman-Kwart rearrangement (NKR). This is an intramolecular thermal reaction where the aryl group migrates from the oxygen atom to the sulfur atom, converting the O-aryl thiocarbamate into a more thermodynamically stable S-aryl thiocarbamate.[2][3][4]

The driving force for this rearrangement is the formation of a strong C=O double bond at the expense of a weaker C=S double bond.

nkr SM Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Cond High Temperature (>200 °C) SM->Cond Prod Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate Cond->Prod

Caption: The Newman-Kwart Rearrangement.

This reaction is highly relevant for two reasons:

  • A Potential Side Reaction: The synthesis of the target O-aryl compound must be conducted at temperatures well below the threshold for the NKR (typically >200 °C for thermal rearrangement) to prevent the formation of the S-aryl isomer as an impurity.[9]

  • A Synthetic Opportunity: The NKR provides the most effective route for converting phenols into thiophenols. The S-aryl product from the rearrangement can be easily hydrolyzed to yield the corresponding thiophenol, Ethyl 3-mercaptophenylacetate.

Recent advancements have shown that palladium catalysis can significantly lower the required temperature for the rearrangement, sometimes to as low as 100 °C.[9] This highlights the importance of catalyst-free conditions in the primary synthesis of the O-aryl isomer.

Overall Synthetic Workflow

The complete, validated pathway from the starting material to the final product is a sequential two-step process that is both logical and high-yielding.

workflow Start 3-Hydroxyphenylacetic Acid Step1 Step 1: Esterification (Ethanol, H⁺, Reflux) Start->Step1 Intermediate Ethyl 3-Hydroxyphenylacetate Step2 Step 2: Thiocarbamoylation (Et₂NCSCl, Base, RT) Intermediate->Step2 Final Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Step1->Intermediate Step2->Final

Caption: Overall Two-Step Synthesis Pathway.

Conclusion

The synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is reliably achieved through a two-step process involving an initial Fischer esterification of 3-hydroxyphenylacetic acid, followed by the base-mediated thiocarbamoylation of the resulting phenolic ester. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere in the second step, and maintaining low temperatures to prevent the competing Newman-Kwart rearrangement. This guide provides the necessary protocols and scientific rationale to enable researchers to confidently and efficiently produce this important chemical intermediate for applications in drug discovery and development.

References

  • ethyl phenylacetate - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • A Study of the Reaction of Phenol with Thionyl Chloride - ElectronicsAndBooks . ElectronicsAndBooks. [Link]

  • Newman-Kwart Rearrangement - J&K Scientific LLC . J&K Scientific LLC. [Link]

  • Newman-Kwart Rearrangement - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of methyl 2-hydroxyphenylacetate - PrepChem.com . PrepChem.com. [Link]

  • Newman–Kwart rearrangement - Wikipedia . Wikipedia. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S . BYJU'S. [Link]

  • CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid - Google Patents.
  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar . Semantic Scholar. [Link]

  • thiophenol/benzenethiol from phenol. - Sciencemadness Discussion Board . Sciencemadness. [Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings | Organic Letters - ACS Publications . ACS Publications. [Link]

  • Distribution of alkylation products from reaction of 8 or 11 with ethyl... - ResearchGate . ResearchGate. [Link]

  • Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor-Acceptor Complexes Formed between Two Reactants - PubMed . PubMed. [Link]

  • Other Reactions of Phenol - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Facile access to S-aryl/alkyl dithiocarbamates via a three-component reaction under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents.
  • Solvolysis of N,N-dimethylthiocarbamoyl chloride: Effect of sulfur-for-oxygen substitution upon kinetics and product partitioning - ResearchGate . ResearchGate. [Link]

  • CN103553914A - Phenylethyl acetate synthesis method - Google Patents.
  • Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates - Synfacts . Thieme. [Link]

  • ethyl 2-pyridylacetate - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization - ResearchGate . ResearchGate. [Link]

  • some more reactions of phenol - Chemguide . Chemguide. [Link]

  • Facile One-Pot Synthesis of S-Alkyl Thiocarbamates - Audrey Yun Li . J. Org. Chem. [Link]

  • ethyl 3-mercaptobutyrate, 156472-94-5 - The Good Scents Company . The Good Scents Company. [Link]

  • Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts | Organic Letters - ACS Publications . ACS Publications. [Link]

  • Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor-Acceptor Complexes Formed between Two Reactants - Amazon S3 . Molecules. [Link]

  • Dealkylation of alkylated thiophenols - US3071623A - Google Patents.

Sources

Physical and chemical properties of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for meta-Functionalized Thiophenols

Executive Summary

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-54-3) is a specialized organosulfur intermediate primarily utilized in the synthesis of pharmaceuticals and anti-inflammatory agents. Its chemical significance lies in its role as a "masked thiol." Through the Newman-Kwart Rearrangement (NKR) , this


-thiocarbamate undergoes an intramolecular migration to form its 

-thiocarbamate isomer (CAS: 67443-55-4), which can subsequently be hydrolyzed to yield ethyl 3-mercaptophenylacetate .

This guide details the physicochemical properties, synthesis, and rearrangement protocols for this molecule, designed for researchers requiring high-purity thiophenol precursors.

Molecular Identity & Structural Analysis[1]

The molecule consists of a phenylacetic acid ethyl ester core substituted at the meta (3-) position with an


-linked diethylthiocarbamoyl group. The steric bulk of the diethyl group and the specific electronic environment of the meta-substitution influence its thermal rearrangement kinetics.
PropertyData
IUPAC Name Ethyl 2-(3-((diethylcarbamothioyl)oxy)phenyl)acetate
Common Name Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
CAS Number (

-Isomer)
67443-54-3
CAS Number (

-Isomer)
67443-55-4 (Rearranged Product)
Molecular Formula

Molecular Weight 295.40 g/mol
SMILES CCOC(=O)CC1=CC=CC(=C1)OC(=S)N(CC)CC
Structural Considerations
  • Thiocarbonyl (

    
    ):  The thione sulfur is a soft nucleophile. In the 
    
    
    
    -isomer, the double bond character resides on the sulfur.
  • Ester Moiety: The ethyl ester at the benzylic position is relatively stable under the neutral/thermal conditions of the NKR but is susceptible to hydrolysis under the strong alkaline conditions used to cleave the carbamate later.

  • Isomerism: The molecule exists as the

    
    -thiocarbamate (kinetically formed) but is thermodynamically unstable relative to the 
    
    
    
    -thiocarbamate.
Physical and Chemical Properties[3][4][5][6]

Unlike many dimethylthiocarbamates which are crystalline solids, the diethyl variant is typically an oil at room temperature due to the increased rotational freedom of the ethyl chains.

Table 1: Physicochemical Data
ParameterSpecification / Observation
Physical State Yellow Viscous Oil
Boiling Point >200°C (Decomposes/Rearranges)
Solubility Soluble in DCM, EtOAc,

, Toluene. Insoluble in water.[1]
Storage 2-8°C (Refrigerator). Hygroscopic; store under inert gas (

/Ar).
Stability Stable at RT. Rearranges to

-isomer at >200°C.
Spectral Characterization (Diagnostic Signals)
  • IR Spectroscopy:

    • 
      -Isomer:  Strong absorption at 1200–1250 cm⁻¹  (
      
      
      
      stretch) and 1150 cm⁻¹ (
      
      
      ).
    • 
      -Isomer (Post-Rearrangement):  Appearance of strong 1650–1670 cm⁻¹  (
      
      
      
      thiocarbamate stretch).
  • ¹H NMR (CDCl₃, 400 MHz):

    • Ethyl ester: Triplet (~1.25 ppm) and Quartet (~4.15 ppm).

    • Diethyl amine: Two distinct broad signals (due to restricted rotation around

      
       bond) at ~3.7 ppm and ~3.9 ppm.
      
    • Aromatic: 3-substituted pattern (singlet, doublet, triplet, doublet).

Core Reactivity: The Newman-Kwart Rearrangement (NKR)[7][8][9][10]

The defining chemical property of this molecule is its ability to undergo the Newman-Kwart Rearrangement.[2] This is an intramolecular ipso-substitution proceeding via a four-membered cyclic transition state.

Mechanism & Driving Force[3][4]
  • Driving Force: The reaction is driven by the thermodynamic stability of the carbamoyl

    
     bond  (bond energy ~745 kJ/mol) compared to the thiocarbamoyl 
    
    
    
    bond
    (bond energy ~472 kJ/mol).
  • Kinetics: As a meta-substituted arene, the reaction rate is slower than para-electron-withdrawing variants. High temperatures (200–250°C) or Lewis Acid/Pd catalysis are required to overcome the high activation energy (

    
    ).
    
Diagram 1: Reaction Pathway (NKR)

NKR_Pathway Phenol Precursor (Ethyl 3-hydroxyphenylacetate) O_Isomer O-Thiocarbamate (CAS 67443-54-3) Yellow Oil Phenol->O_Isomer ClC(S)NEt2 Base (NaH/DABCO) TS Transition State (4-Membered Cyclic) O_Isomer->TS Heat (230°C) or Microwave S_Isomer S-Thiocarbamate (CAS 67443-55-4) Rearranged Product TS->S_Isomer Irreversible Migration Thiol Target Thiol (Ethyl 3-mercaptophenylacetate) S_Isomer->Thiol Hydrolysis (NaOH/EtOH)

Caption: The thermal migration of the thiocarbamoyl group from Oxygen to Sulfur via a concerted transition state.

Experimental Protocols

Safety Note: These reactions involve toxic reagents (thiocarbamoyl chlorides) and high temperatures. Perform all operations in a fume hood.

Protocol A: Synthesis of the

-Thiocarbamate

Objective: Synthesis of CAS 67443-54-3 from Ethyl 3-hydroxyphenylacetate.

  • Reagents:

    • Ethyl 3-hydroxyphenylacetate (1.0 eq)

    • Diethylthiocarbamoyl chloride (1.2 eq)

    • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 eq) or NaH (1.2 eq).

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve the phenol derivative in anhydrous DMF (0.5 M concentration).

    • Add DABCO and stir for 15 minutes at room temperature (RT) to facilitate deprotonation.

    • Add Diethylthiocarbamoyl chloride in one portion.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the product is less polar than the starting phenol).

    • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove DABCO), water, and brine.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1). Isolate the Yellow Oil .

Protocol B: Thermal Rearrangement (NKR)

Objective: Conversion to the


-isomer (CAS 67443-55-4).
  • Setup: Use a thick-walled pressure tube or a microwave reactor.

  • Procedure (Thermal):

    • Place the neat

      
      -thiocarbamate oil in the reaction vessel. (Solvent-free "neat" reaction is preferred to maximize rate).
      
    • Heat to 230–250°C under an Argon atmosphere/blanket.

    • Time: 1–3 hours.

    • Monitoring: Monitor by ¹H NMR. Look for the shift of the ethyl signals on the carbamate nitrogen; they will sharpen and shift upfield as the

      
       bond forms.
      
  • Procedure (Microwave - Recommended):

    • Dissolve in o-dichlorobenzene or diphenyl ether (if neat reaction is dangerous due to scale).

    • Irradiate at 250°C for 15–30 minutes.

  • Purification:

    • The resulting

      
      -thiocarbamate is often a viscous oil or low-melting solid. Purify via silica plug if significant charring occurs.
      
Diagram 2: Experimental Workflow

Workflow Step1 Synthesis (DMF, 80°C) Phenol + ClC(S)NEt2 Workup Aq. Workup (Remove Base/DMF) Step1->Workup Isolation Isolate O-Isomer (Yellow Oil) Workup->Isolation Rearrange Thermal Rearrangement (230°C, Neat/Microwave) Isolation->Rearrange Final S-Isomer Product Ready for Hydrolysis Rearrange->Final

Caption: Step-by-step isolation and conversion workflow for high-purity synthesis.

References
  • Pharmaffiliates. (n.d.). Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS 67443-54-3).[5] Retrieved from

  • Newman, M. S., & Karnes, H. A. (1966).[4] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." Journal of Organic Chemistry, 31(12), 3980–3984.[4]

  • Lloyd-Jones, G. C., et al. (2009).[6] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition, 48(41), 7612–7615.

  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement.[2][3][6][4][7] Retrieved from

Sources

An In-depth Technical Guide to the Putative Biological Activity of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Investigating a Novel Anti-Inflammatory Candidate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the putative biological activity of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate. The structure of this document is designed to logically progress from theoretical considerations to detailed experimental protocols, reflecting a field-proven approach to the preclinical evaluation of a novel small molecule.

Introduction and Scientific Rationale

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a synthetic small molecule with a molecular formula of C15H21NO3S[1]. While direct biological data on this specific compound is sparse, its chemical structure, featuring both a thiocarbamate and a phenylacetate moiety, provides a strong rationale for investigating its potential as a therapeutic agent. One promising application for this compound is as a novel anti-inflammatory agent[1][2].

The thiocarbamate group is present in a variety of biologically active molecules and has been associated with a broad range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities[3]. Notably, dithiocarbamate derivatives have been identified as inhibitors of enzymes such as α-glucosidase and human leukocyte elastase[4][5]. The phenylacetate moiety is also of significant interest, as derivatives of phenylacetic acid have been explored as agonists for peroxisome proliferator-activated receptors (hPPARs) and have been shown to induce tumor cell differentiation[6][7]. Phenylacetic acid itself is used in the production of the anti-inflammatory drug diclofenac[8].

Given this background, it is hypothesized that Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate may exert anti-inflammatory effects through the modulation of key inflammatory pathways, potentially via enzyme inhibition. This guide outlines a systematic approach to test this hypothesis.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical characteristics is fundamental to its biological evaluation.

PropertyValueSource
Chemical Name Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate[1]
CAS Number 67443-54-3[1]
Molecular Formula C15H21NO3S[1]
Molecular Weight 295.4 g/mol [1]
Appearance Yellow Oil[1]
Storage 2-8°C Refrigerator[1]

Proposed Investigational Workflow

The following workflow is proposed to systematically evaluate the putative anti-inflammatory activity of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Enzyme_Inhibition_Assay Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) Cytotoxicity_Assay->Enzyme_Inhibition_Assay Determine Non-Toxic Concentrations Cellular_Assay Cell-Based Anti-Inflammatory Assays (e.g., LPS-stimulated Macrophages) Enzyme_Inhibition_Assay->Cellular_Assay Investigate Cellular Effects Animal_Model Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) Cellular_Assay->Animal_Model Promising In Vitro Results Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Toxicology Preliminary Toxicology Pharmacokinetics->Toxicology

Caption: Proposed workflow for investigating the anti-inflammatory activity.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment

Prior to evaluating the anti-inflammatory properties of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death[14][15]. The MTT assay is a widely used colorimetric method for assessing cell viability[16][17].

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a relevant cell line, such as RAW 264.7 macrophages, in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 24-48 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration[18].

In Vitro Anti-Inflammatory Assays

4.2.1. Enzyme Inhibition Assays

A key mechanism of action for many anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Enzyme inhibition-based assays are a rapid and effective way to screen for such activity[19].

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits provide a standardized and reliable method for these investigations.

  • Reagent Preparation: Prepare all reagents, including the enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and the test compound at various concentrations, according to the kit manufacturer's instructions.

  • Enzyme Reaction: In a 96-well plate, combine the enzyme, a chromogen, and the test compound or a known inhibitor (positive control).

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value.

4.2.2. Cell-Based Anti-Inflammatory Assays

To assess the compound's effect in a more biologically relevant system, cell-based assays using immune cells like macrophages are essential. Lipopolysaccharide (LPS) is a potent inducer of inflammation in these cells.

Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

  • Cell Culture and Seeding: Culture and seed RAW 264.7 macrophages in a 24-well plate as described in the cytotoxicity protocol.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only control group to determine the inhibitory effect.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Pathway->Proinflammatory_Genes iNOS iNOS Proinflammatory_Genes->iNOS COX2 COX-2 Proinflammatory_Genes->COX2 Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Test_Compound Ethyl 3-(O-Diethylthiocarbamoyl) phenylacetate Test_Compound->NFkB_Pathway Inhibition? Test_Compound->COX2 Inhibition?

Caption: Putative mechanism of anti-inflammatory action.

In Vivo Evaluation

Should the in vitro studies yield promising results, the next logical step is to evaluate the compound's efficacy in animal models of inflammation. These studies are essential for understanding the compound's behavior in a whole organism[20][21].

5.1. Animal Models of Acute Inflammation

The carrageenan-induced paw edema model in rodents is a classic and well-established model for screening anti-inflammatory drugs.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Concluding Remarks

This technical guide provides a structured and scientifically rigorous approach to investigating the putative biological activity of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, with a primary focus on its potential as an anti-inflammatory agent. By following the proposed workflow, researchers can systematically evaluate the compound's cytotoxicity, its effects on key inflammatory enzymes and cellular pathways, and its efficacy in a preclinical animal model. The successful execution of these studies will provide valuable insights into the therapeutic potential of this novel molecule and guide future drug development efforts.

References

  • Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.).
  • Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.).
  • Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. (2021). PubMed.
  • Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate. (n.d.). Toronto Research Chemicals.
  • Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro. (2021). PMC - NIH.
  • Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed.
  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers.
  • Biologically active thiocarbamates and dithiocarbamates. (n.d.). ResearchGate.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. (n.d.). PubMed.
  • ethyl phenylacetate. (n.d.). Organic Syntheses Procedure.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.
  • Synthesis and in-vitro Evaluation of Novel Low Molecular Weight Thiocarbamates as Inhibitors of Human Leukocyte Elastase. (n.d.).
  • Paving the way for small-molecule drug discovery. (n.d.). PMC - PubMed Central.
  • Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. (2000). PubMed.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • Phenylacetic acid. (n.d.). Wikipedia.
  • What is Sodium phenylacetate used for?. (2024). Patsnap Synapse.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.
  • Advances in the synthesis of thiocarbamates. (2025). ResearchGate.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures.
  • Phenylethyl acetate synthesis method. (n.d.). Google Patents.
  • Biological Activities of Natural Products III. (2023). MDPI.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (n.d.). SciSpace.
  • Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate. (n.d.).
  • Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. (2021). PubMed.
  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar.
  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc..
  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. (n.d.). Bangladesh Journals Online.

Sources

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and mechanistic principles of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-54-3).

A Strategic Intermediate for Latent Thiol Installation via Newman-Kwart Rearrangement

Executive Summary

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a specialized organosulfur intermediate primarily utilized as a masked precursor for 3-mercaptophenylacetic acid . Its structural significance lies in the O-thiocarbamate moiety, which serves as a "latent thiol" functionality. Through the Newman-Kwart Rearrangement (NKR) , this molecule undergoes an intramolecular aryl migration to convert the oxygen-bound thiocarbamate into a sulfur-bound species, enabling the installation of a thiol group at the meta-position of the phenylacetate scaffold.

Primary Applications:

  • Medicinal Chemistry: Synthesis of Neutral Endopeptidase (NEP) inhibitors and novel anti-inflammatory agents (NSAID analogs).

  • Peptide Chemistry: Precursor for thiol-based catalysts used in Native Chemical Ligation (NCL).

  • Process Chemistry: A robust alternative to direct thiolation, avoiding the handling of odorous and unstable thiols during early synthetic steps.

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
CAS Number 67443-54-3
Molecular Formula C₁₅H₂₁NO₃S
Molecular Weight 295.40 g/mol
Appearance Viscous yellow oil
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in water
Stability Stable at room temperature; Rearranges at >200°C (or >100°C with catalyst)

The Core Transformation: Newman-Kwart Rearrangement

The defining characteristic of this molecule is its ability to undergo the Newman-Kwart Rearrangement.[1] This reaction is thermodynamically driven by the conversion of a C=S bond (approx. 170 kcal/mol) to a stronger C=O bond (approx. 190 kcal/mol).

Mechanistic Pathway

The reaction proceeds via an intramolecular ipso-substitution . The sulfur atom of the thiocarbonyl group attacks the aromatic ring carbon attached to the oxygen, forming a four-membered cyclic transition state. This is followed by the cleavage of the C-O bond and formation of the C-S bond.

NKR_Mechanism Substrate O-Thiocarbamate (Substrate) TS 4-Membered Cyclic Transition State Substrate->TS Heat (>200°C) or Pd Cat. Product S-Thiocarbamate (Rearranged) TS->Product Irreversible Rearrangement Hydrolysis Thiol Product (3-Mercaptophenylacetate) Product->Hydrolysis NaOH/EtOH Hydrolysis

Figure 1: The Newman-Kwart Rearrangement pathway converting the O-thiocarbamate to the thiol.

Synthesis Protocol

The synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate and its subsequent conversion requires precise control of basicity and temperature.

Step 1: O-Thiocarbamoylation

Objective: Installation of the thiocarbamoyl group onto the phenol.

  • Reagents: Ethyl 3-hydroxyphenylacetate,

    
    -Diethylthiocarbamoyl chloride, DABCO (1,4-Diazabicyclo[2.2.2]octane) or NaH.
    
  • Solvent: DMF or THF (anhydrous).

  • Conditions:

    • Dissolve Ethyl 3-hydroxyphenylacetate in DMF.

    • Add base (DABCO or NaH) at 0°C to deprotonate the phenol.

    • Add

      
      -Diethylthiocarbamoyl chloride dropwise.
      
    • Stir at room temperature for 4–12 hours.

    • Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Thermal Rearrangement (The Critical Step)

Objective: Conversion of isomer 67443-54-3 (O-linked) to 67443-55-4 (S-linked).

ParameterThermal Method (Classical)Catalytic Method (Modern)
Temperature 200°C – 250°C100°C – 120°C
Solvent Diphenyl ether (high BP) or NeatToluene or Xylene
Catalyst NonePd(PhCN)₂Cl₂ / dppf (5 mol%)
Time 2 – 6 Hours12 – 24 Hours
Yield 70–85%80–95%
Advantage No catalyst costMilder conditions, higher purity

Protocol (Thermal):

  • Place the O-thiocarbamate in a high-pressure reaction vessel or a flask equipped with a sand bath.

  • Heat neat (without solvent) or in diphenyl ether to 230°C under inert atmosphere (N₂).

  • Monitor by TLC/HPLC until the starting material disappears.

  • Cool to room temperature. If solvent was used, distill off or purify directly.

Step 3: Hydrolysis to Thiol

Objective: Unmasking the latent thiol.

  • Reagents: NaOH (aq), Ethanol.

  • Procedure: Reflux the S-thiocarbamate in ethanolic NaOH. Acidify carefully with HCl to precipitate Ethyl 3-mercaptophenylacetate (or the free acid, depending on workup).

Strategic Utility in Drug Development

"Masked" Thiols in Synthesis

Handling free thiols early in a synthesis is problematic due to:

  • Oxidation: Rapid formation of disulfides (R-S-S-R).

  • Nucleophilicity: Interference with other electrophilic steps.

  • Odor: Significant industrial hygiene concerns.

Using Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate allows the sulfur to remain "masked" as a stable thiocarbamate through multiple synthetic steps (e.g., ester hydrolysis, amide coupling at the acetate tail) before the rearrangement and unmasking are triggered.

Application Areas
  • NEP Inhibitors: The 3-mercaptophenylacetyl motif is a pharmacophore in enkephalinase and neutral endopeptidase (NEP) inhibitors, used in cardiovascular and analgesic research.

  • Anti-Inflammatory Research: Derivatives of phenylacetic acid are foundational to NSAID chemistry (e.g., Diclofenac, Nepafenac). The 3-mercapto variants are investigated for dual COX/LOX inhibition or as H₂S-releasing prodrugs.

Experimental Workflow Diagram

Workflow Start Ethyl 3-hydroxyphenylacetate (Starting Material) Step1 Step 1: O-Thiocarbamoylation (+ Et2N-CS-Cl, Base) Start->Step1 Intermediate Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-54-3) Step1->Intermediate Step2 Step 2: Newman-Kwart Rearrangement (Heat / Pd Cat.) Intermediate->Step2 Rearranged Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-55-4) Step2->Rearranged Step3 Step 3: Hydrolysis (NaOH/EtOH) Rearranged->Step3 Final Ethyl 3-mercaptophenylacetate (Target Thiol) Step3->Final

Figure 2: Step-by-step synthetic workflow from phenol to thiol.

References

  • Organic Chemistry Portal. "Newman-Kwart Rearrangement." Organic Chemistry Portal. Available at: [Link]

  • Lloyd-Jones, G. C., et al. "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis."[2] Angewandte Chemie International Edition, 2009, 48, 7612-7615.[2] Available at: [Link]

  • PubChem. "Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (Compound Summary)." National Center for Biotechnology Information. Available at: [Link]

  • Harvey, J. N., et al. "Mechanism of the Newman-Kwart Rearrangement."[2] Journal of Organic Chemistry, 2010.[3] Available at: [Link]

Sources

In Silico Characterization of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate: From Reactivity to Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico modeling framework for Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-54-3). Recognized primarily as a synthetic intermediate for anti-inflammatory agents, this O-aryl thiocarbamate presents a unique dual-challenge for computational chemists:

  • Reactivity Modeling: It is a substrate for the Newman-Kwart Rearrangement (NKR) , a thermal intramolecular reaction converting O-thiocarbamates to S-thiocarbamates (thiophenol precursors).[1]

  • Pharmacological Profiling: Its phenylacetate core suggests potential affinity for cyclooxygenase (COX) enzymes, necessitating binding interaction analysis.

This guide details the protocols for Density Functional Theory (DFT) transition state analysis and molecular docking/dynamics against COX-2, ensuring a rigorous assessment of both its chemical stability and biological potential.

Part 1: Chemical Space & Reactivity Profiling (QM/DFT)

Before assessing biological binding, one must determine the molecule's thermal stability. O-aryl thiocarbamates are kinetically stable at room temperature but rearrange at elevated temperatures (or under catalysis). Modeling this rearrangement is critical to determine if the molecule acts as a stable ligand or a reactive prodrug.

The Newman-Kwart Rearrangement (NKR) Mechanism

The NKR proceeds via a four-membered cyclic transition state (TS), involving the nucleophilic attack of the sulfur atom on the aromatic ring (ipso carbon) followed by C-O bond cleavage.

Objective: Calculate the Activation Energy (


) and Gibbs Free Energy of Activation (

) to predict stability.
Computational Protocol (Gaussian/ORCA)
  • Basis Set Selection: Use B3LYP/6-311G(d,p) for geometry optimization and frequency calculations. The inclusion of polarization functions (d,p) is essential for describing the sulfur atom and the strained four-membered TS.

  • Solvation Model: PCM (Polarizable Continuum Model) using o-dichlorobenzene or diphenyl ether (standard NKR solvents) to mimic realistic synthetic conditions.

Step-by-Step Workflow:

  • Conformational Search: Generate low-energy conformers of the O-isomer. The carbonyl oxygen of the ester and the thiocarbonyl sulfur must be oriented to minimize steric clash.

  • TS Guess Optimization: Construct the 4-membered ring TS guess structure (S attacking ipso-C, O-C bond elongating).

  • Frequency Calculation: Confirm TS by the presence of a single imaginary frequency (approx. -400 to -600 cm⁻¹) corresponding to the S-C bond formation and O-C bond breaking.

  • IRC (Intrinsic Reaction Coordinate): Trace the reaction path from the TS forward to the S-isomer (product) and backward to the O-isomer (reactant) to validate the pathway.

Mechanistic Visualization

The following diagram illustrates the reaction pathway modeled in this phase.

NKR_Mechanism cluster_conditions Simulation Parameters Reactant Reactant (O-Thiocarbamate) TS Transition State (4-Membered Cyclic) Reactant->TS Activation (+ΔG‡) Product Product (S-Thiocarbamate) TS->Product Rearrangement (-ΔG) Params Theory: B3LYP/6-311G(d,p) Solvent: PCM (Diphenyl ether) Check: 1 Imaginary Freq

Figure 1: Reaction coordinate workflow for the Newman-Kwart Rearrangement of the target molecule.

Part 2: Target Identification & Molecular Docking[2]

Given the "anti-inflammatory" context and the phenylacetate scaffold (structurally homologous to Diclofenac and Nepafenac ), the primary biological target for modeling is Cyclooxygenase-2 (COX-2) .

Target Selection[3]
  • Primary Target: COX-2 (Pro-inflammatory enzyme).

  • PDB ID: 1PXX (Diclofenac bound to COX-2) or 5KIR . 1PXX is preferred due to the structural similarity of the phenylacetate core.

  • Rationale: The ethyl phenylacetate moiety mimics the carboxylate binding mode of NSAIDs, while the thiocarbamate tail may exploit the hydrophobic channel usually occupied by the dichlorophenyl ring of diclofenac.

Docking Protocol (AutoDock Vina / Glide)

A. Ligand Preparation:

  • Stereochemistry: The molecule is achiral, but the ethyl ester and diethylamino groups have rotatable bonds.

  • Ionization: At physiological pH (7.4), the molecule remains neutral (unlike the free acid). This affects the salt-bridge interaction with Arg120 in COX-2.

  • Energy Minimization: Minimize using the OPLS3e force field to relieve internal strain.

B. Protein Preparation (PDB: 1PXX):

  • Strip Waters: Remove crystallographic water molecules, except those bridging the ligand and Tyr355 or Arg120 (critical for the H-bond network).

  • Protonation: Add hydrogens using a PropKa prediction at pH 7.4. Ensure His90 is protonated if required for coordination.

  • Grid Generation: Center the grid box (20x20x20 Å) on the co-crystallized Diclofenac ligand.

C. Scoring & Analysis:

  • binding Affinity: Look for scores < -8.0 kcal/mol.

  • Key Residues: Monitor interactions with Arg120 (gatekeeper), Tyr355 , Ser530 (catalytic site), and the hydrophobic pocket (Val349 , Leu352 ).

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the Ligand-COX-2 complex and the flexibility of the thiocarbamate tail within the active site.

Simulation Setup (GROMACS / Amber)
  • Topology Generation:

    • Protein: CHARMM36m or Amber ff14SB force field.

    • Ligand: CGenFF (CHARMM) or GAFF2 (Amber) with AM1-BCC charges.

  • System Construction:

    • Solvation: TIP3P water model, cubic box with 10 Å padding.

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Production Run Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat) with position restraints on heavy atoms.

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat) to relax density.

  • Production: 50–100 ns trajectory with 2 fs time step.

Analysis Metrics

Summarize the trajectory data into the following validation table:

MetricDefinitionAcceptance Criteria
RMSD (Ligand) Root Mean Square Deviation of ligand atoms.< 2.5 Å (Stable binding)
RMSF (Protein) Fluctuation of residues.Low fluctuation in Active Site (Arg120, Ser530)
H-Bond Occupancy % of time specific H-bonds exist.> 50% for key anchor residues
MM-GBSA Binding Free Energy (

).
< -30 kcal/mol (Strong binder)
Workflow Visualization

MD_Workflow Complex Ligand-Protein Complex (from Docking) Topo Topology Generation (GAFF2 / ff14SB) Complex->Topo Solvate Solvation & Neutralization (TIP3P / Na+ Cl-) Topo->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Prod Production Run (100 ns) Equil->Prod Analysis Analysis (RMSD, MM-GBSA) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline for validating ligand stability.

Part 4: ADMET & Drug-Likeness

Since the molecule is an ester, it is likely a prodrug . In silico ADMET profiling should focus on esterase hydrolysis rates and metabolic stability.

  • Tool: SwissADME / pkCSM.

  • Key Parameter: Bioavailability Score .

  • Metabolic Alert: The thiocarbamate moiety can be metabolically activated to reactive sulfoxides. Check for CYP450 inhibition (specifically CYP2C9, which metabolizes many NSAIDs).

References

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

  • Mechanism of the Newman-Kwart Rearrangement , Lloyd-Jones, G. C. et al. Angew.[2] Chem. Int. Ed., 2009.[2][3][4]

  • AutoDock Vina: Improving the speed and accuracy of docking , Trott, O., & Olson, A. J. Journal of Computational Chemistry, 2010.

  • GROMACS: High performance molecular simulations , Abraham, M. J. et al. SoftwareX, 2015.

  • RCSB PDB: 1PXX Structure , Rowlinson, S.W. et al. Journal of Biological Chemistry, 2003.

Sources

Unlocking Sulfur-Functionalized Scaffolds: The Strategic Utility of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-54-3) represents a specialized class of O-aryl thiocarbamates designed as a high-fidelity precursor for introducing sulfur functionalities into the meta-position of phenylacetic acid scaffolds.[1]

In drug discovery, accessing meta-substituted aromatics—particularly thiols—is synthetically challenging compared to ortho or para substitutions governed by standard electrophilic aromatic substitution rules. This compound serves as the critical "masked thiol" intermediate in the Newman-Kwart Rearrangement (NKR) , enabling the regiospecific conversion of phenols to thiophenols. Its downstream derivatives are pivotal in the synthesis of Enkephalinase inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and novel anti-inflammatory agents where the 3-mercaptophenylacetate motif acts as a zinc-binding group (ZBG) or a metabolic handle.

This guide outlines the chemical architecture, mechanistic transformations, and experimental protocols for leveraging this compound in high-value organic synthesis.

Chemical Architecture & Mechanistic Logic

The "Masked Thiol" Strategy

Direct thiolation of phenylacetic acid derivatives is often plagued by catalyst poisoning and poor regioselectivity. Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate circumvents these issues by utilizing the oxygen atom of the precursor (Ethyl 3-hydroxyphenylacetate) as a handle, which is then isomerized to sulfur.

  • O-Isomer (The Topic Compound): Stable, easy to handle, chromatographically distinct.

  • S-Isomer (The Rearranged Product): The thermodynamically favored product where the aryl group migrates from oxygen to sulfur.

  • Driving Force: The rearrangement is driven by the conversion of a C=S bond (approx. 170 kcal/mol stability) to a stronger C=O bond (approx. 190 kcal/mol stability).

The Newman-Kwart Rearrangement (NKR) Pathway

The core utility of this molecule lies in its ability to undergo an intramolecular 1,3-aryl migration .

Mechanism:

  • Thermal Activation: At elevated temperatures (200–300°C) or under Pd-catalysis (80–100°C), the O-aryl thiocarbamate undergoes a four-membered cyclic transition state.

  • Ipso-Attack: The sulfur atom attacks the ipso carbon of the phenyl ring.

  • Isomerization: The aryl group migrates from oxygen to sulfur, yielding Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-55-4).

  • Hydrolysis: Basic hydrolysis cleaves the carbamate moiety, revealing the free thiol (Ethyl 3-mercaptophenylacetate ).

Visualization: The NKR Signaling Pathway

The following diagram illustrates the molecular transformation pathway from the phenol precursor to the active thiol scaffold.[2]

NKR_Pathway Phenol Precursor: Ethyl 3-hydroxyphenylacetate O_Carbamate Topic Compound: Ethyl 3-(O-Diethylthiocarbamoyl) phenylacetate (O-Linked) Phenol->O_Carbamate NaH, DMF Nu- Substitution Reagent Reagent: Diethylthiocarbamoyl Chloride Reagent->O_Carbamate TS Transition State: 4-Membered Cyclic Intermediate O_Carbamate->TS Heat (250°C) or Pd-Cat S_Carbamate Rearranged Product: Ethyl 3-(S-Diethylthiocarbamoyl) phenylacetate (S-Linked) TS->S_Carbamate 1,3-Aryl Migration Thiol Final Scaffold: Ethyl 3-mercaptophenylacetate (Free Thiol) S_Carbamate->Thiol Hydrolysis (NaOH/MeOH)

Figure 1: The Newman-Kwart Rearrangement pathway converting the O-linked topic compound into the S-linked bioactive scaffold.

Research Applications

Synthesis of Enkephalinase & ACE Inhibitors

The 3-mercaptophenylacetic acid motif is a pharmacophore found in dual enkephalinase/angiotensin-converting enzyme (ACE) inhibitors. The thiol group acts as a "zinc trap," chelating the Zn²⁺ ion in the active site of metalloproteases.

  • Application: Researchers use Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate to generate libraries of meta-substituted thiol inhibitors, which generally exhibit different selectivity profiles compared to their ortho or para counterparts.

Liebeskind-Srogl Cross-Coupling

Beyond simple hydrolysis to thiols, the S-thiocarbamate derivative (post-rearrangement) is a potent electrophile for Liebeskind-Srogl coupling .

  • Reaction: S-thiocarbamate + Boronic Acid + Cu(I) cofactor + Pd(0).

  • Outcome: Formation of a C-C bond at the meta position.

  • Value: This allows the "masked thiol" to serve as a pivot point for installing alkyl, aryl, or heteroaryl groups at the difficult-to-access meta position of the phenylacetate ring.

Anti-Inflammatory Drug Development

Commercial catalogs flag this compound as an intermediate for anti-inflammatory agents. This likely refers to the synthesis of Nepafenac analogs or NSAID-thiol conjugates . Thiol-modified NSAIDs (e.g., Diclofenac-SH) are investigated for their ability to release Hydrogen Sulfide (H₂S), a gasotransmitter that protects the gastric mucosa, reducing the GI toxicity typical of standard NSAIDs.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Objective: To synthesize the topic compound from the phenol precursor.[1]

  • Reagents:

    • Ethyl 3-hydroxyphenylacetate (1.0 equiv)

    • Diethylthiocarbamoyl chloride (1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or DABCO (for milder conditions)

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Under N₂ atmosphere, cool the solution of Ethyl 3-hydroxyphenylacetate in DMF to 0°C.

    • Add NaH portion-wise. Stir for 30 min to generate the phenoxide anion.

    • Add Diethylthiocarbamoyl chloride dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Pour into ice water. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a yellow oil.[3]

Protocol B: Thermal Newman-Kwart Rearrangement

Objective: Conversion to the S-isomer.

  • Setup: High-pressure microwave vial or sand bath.

  • Procedure:

    • Place neat Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate in the vessel.

    • Heat to 230–250°C for 30–60 minutes.

    • Note: Monitor by TLC or LC-MS. The S-isomer typically has a lower Rf and a distinct HPLC retention time.

    • Yield: Quantitative conversion is common due to the thermodynamic driving force.

Protocol C: Hydrolysis to the Thiol

Objective: Unmasking the mercapto group.

  • Reagents: NaOH or KOH (3.0 equiv), Methanol/Water (1:1).

  • Procedure:

    • Dissolve the S-thiocarbamate in MeOH/Water.

    • Reflux for 2 hours.

    • Acidification: Cool and acidify with HCl to pH 2.

    • Extraction: Extract the free thiol (Ethyl 3-mercaptophenylacetate) with DCM. Note: Oxidative dimerization to the disulfide can occur; handle under inert gas.

Data Summary: Physicochemical Properties

PropertySpecification
Chemical Name Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
CAS Number 67443-54-3
Molecular Formula C₁₅H₂₁NO₃S
Molecular Weight 295.40 g/mol
Appearance Yellow viscous oil
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate
Key Reactivity Thermal rearrangement (O→S migration) at >200°C
Storage 2–8°C (Refrigerate), inert atmosphere recommended

References

  • Newman, M. S., & Kwart, H. (1966). The Newman-Kwart Rearrangement. Journal of Organic Chemistry, 31(1), 410–413. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Product Data. Retrieved January 31, 2026, from [Link]

  • Perkowski, A. J., & Nicewicz, D. A. (2015).[4] Photoredox Catalysis for Mild Newman-Kwart Rearrangement. Journal of the American Chemical Society, 137(49), 15684–15687. [Link]

Sources

Methodological & Application

Application Note: Dosing and Administration of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive guide for the pre-clinical handling, formulation, and in vivo administration of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS: 67443-54-3). While primarily characterized as a synthetic intermediate for sulfur-containing non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized thiols [1], its structural integration of a phenylacetate core (typical of NSAIDs like Diclofenac) and a thiocarbamate moiety (relevant to enzyme inhibition and antifungal activity) necessitates a rigorous, specialized approach to biological evaluation.

Part 1: Compound Profile & Mechanistic Rationale

Chemical Identity & Properties[1][2]
  • IUPAC Name: Ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate

  • Molecular Formula: C₁₅H₂₁NO₃S

  • Molecular Weight: 295.40 g/mol

  • Physical State: Yellow Viscous Oil (Lipophilic) [1]

  • Solubility: Highly soluble in DMSO, Ethanol, and lipids; poorly soluble in water.

Pharmacological Logic

Research into this compound typically focuses on two pathways:

  • Prodrug/Metabolic Precursor: The ethyl ester is susceptible to rapid hydrolysis by plasma esterases (e.g., carboxylesterase 1) to yield the corresponding free acid (3-(O-Diethylthiocarbamoyl)phenylacetic acid), which may exhibit COX-inhibitory potential similar to other phenylacetic acid derivatives [2].

  • Thiocarbamate Reactivity: The O-thiocarbamate group is relatively stable but can undergo oxidative desulfuration or rearrangement under specific metabolic conditions, potentially influencing redox-sensitive targets (e.g., NF-κB or specific cysteine proteases).

Metabolic Fate Diagram

The following diagram illustrates the hypothesized metabolic activation and degradation pathways, guiding the sampling strategy for PK studies.

MetabolicFate Figure 1: Hypothesized Metabolic Fate of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Parent Parent Compound (Ethyl ester) FreeAcid Active Metabolite? (Free Acid) Parent->FreeAcid Plasma Esterases (Rapid Hydrolysis) Rearranged S-Thiocarbamate (Rearrangement Product) Parent->Rearranged Thermal/Metabolic Rearrangement (Minor) Thiol 3-Mercaptophenylacetic Acid (Thiol Derivative) FreeAcid->Thiol Hydrolysis/Cleavage

[2]

Part 2: Formulation & Preparation Protocols

Due to the compound's lipophilicity ("Yellow Oil"), aqueous formulations will result in precipitation and erratic bioavailability. A lipid-based or co-solvent vehicle is mandatory .

Protocol A: Standard Vehicle (IP/SC/Oral)

Target Concentration: 10 mg/mL Stability: Prepare fresh daily. Protect from light.

ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer
Tween 80 5%Surfactant/Emulsifier
Saline (0.9%) 90%Bulk Carrier

Preparation Steps:

  • Weigh the required amount of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate.

  • Dissolve completely in the calculated volume of DMSO (vortex for 30s).

  • Add Tween 80 and vortex until a homogeneous yellow solution forms.

  • Slowly add warm (37°C) Saline while vortexing to prevent precipitation.

  • Quality Check: The final solution should be a clear to slightly opalescent emulsion. If phase separation occurs, switch to Protocol B .

Protocol B: High-Dose Vehicle (Oral Gavage Only)

For toxicity studies requiring doses >100 mg/kg.

  • Vehicle: Corn Oil or MCT Oil (100%).

  • Method: Direct dissolution. Sonicate at 40°C for 10 minutes to ensure homogeneity.

Part 3: Dosing & Administration Guidelines

Dose Selection Strategy

Since specific in vivo literature is sparse, dosing must be bracketed based on structural analogs (e.g., Phenylacetate NSAIDs and Thiocarbamates).

  • Low Dose (Efficacy Threshold): 10 mg/kg

  • Medium Dose (Standard Screening): 30–50 mg/kg

  • High Dose (Toxicity Limit): 100–200 mg/kg

Warning: Thiocarbamates can exhibit anti-thyroid or neurotoxic effects at high cumulative doses. Monitor animals for tremors or hypothermia.

Administration Workflows
Intraperitoneal (IP) Injection (Mice/Rats)
  • Volume: 5–10 mL/kg (e.g., 0.1–0.2 mL for a 20g mouse).

  • Technique: Lift the skin at the lower right quadrant of the abdomen. Inject at a 30-degree angle.

  • Self-Validation: Aspiration prior to injection must yield no fluid (to avoid bladder/gut puncture).

Oral Gavage (PO)
  • Volume: Max 10 mL/kg.

  • Technique: Use a flexible feeding needle (18G for rats, 20-22G for mice).

  • Note: Verify the "Yellow Oil" is fully emulsified before every draw.

Part 4: Experimental Protocols

Pharmacokinetic (PK) Profiling

Objective: Determine the half-life (


) and conversion rate to the free acid.

Workflow:

  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 30 mg/kg (IV and PO).

  • Sampling: Tail vein blood (0.2 mL) into K2EDTA tubes.

    • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Processing:

    • Immediate centrifugation (4°C, 3000g, 10 min).

    • Stabilization: Add 1% Formic Acid to plasma immediately to inhibit ex vivo esterase activity (Critical Step).

  • Analysis: LC-MS/MS monitoring for Parent (m/z 296 → fragment) and Acid Metabolite (m/z ~268).

Efficacy Model: Carrageenan-Induced Paw Edema

Objective: Assess anti-inflammatory activity typical of phenylacetates.

Step-by-Step Protocol:

  • Baseline: Measure initial paw volume using a plethysmometer (

    
    ).
    
  • Treatment: Administer Vehicle, Reference (Diclofenac 10 mg/kg), or Test Compound (30 mg/kg PO) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-induction.
    
  • Calculation:

    
    
    

Part 5: Safety & Handling (SDS Summary)

Hazard ClassDescriptionPrecaution
Skin Irritation Category 2Wear nitrile gloves; compound is lipophilic and absorbs transdermally.
Eye Irritation Category 2ASafety goggles required.
Storage 2-8°CStore under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Pharmaffiliates. (n.d.). Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate - Product Data Sheet. Retrieved January 31, 2026, from [Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a synthetic intermediate with potential applications in the development of novel anti-inflammatory agents.[1] As with any potential therapeutic agent, a highly sensitive, selective, and robust bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile during preclinical and clinical development. This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate in human plasma. The methodology adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3][4][5][6][7]

The inherent complexity of biological matrices necessitates a meticulous approach to sample preparation and analysis to mitigate interferences and ensure data integrity. LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[2][8] This document provides a step-by-step protocol, from sample preparation to data acquisition and analysis, designed to be readily implemented in a regulated bioanalytical laboratory.

Analyte and Internal Standard

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method. Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a relatively non-polar molecule, which guides the selection of appropriate chromatographic conditions and extraction techniques.

For accurate quantification, the use of an internal standard (IS) is indispensable to compensate for variability during sample processing and instrumental analysis.[9][10] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical chemical and physical properties, ensuring consistent behavior during extraction and ionization.[10] In the absence of a commercially available SIL-IS for Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, a structural analog with similar chromatographic and mass spectrometric behavior would be a suitable alternative. For the purpose of this application note, we will proceed with the hypothetical use of a deuterated analog, Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate-d5, as the internal standard.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves the systematic optimization of chromatographic separation and mass spectrometric detection.

Chromatography

The primary goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous plasma components that might cause ion suppression or enhancement. Given the non-polar nature of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, a reversed-phase chromatographic approach is most suitable.

  • Column Selection: A C18 stationary phase is a versatile and effective choice for the retention of non-polar to moderately polar compounds. Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) can provide higher efficiency and resolution.

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic solvent. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and enhance ionization efficiency in positive ion mode. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is often employed to ensure efficient elution of the analyte while minimizing run time.

Mass Spectrometry

Tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for a wide range of small molecules. Given the presence of a nitrogen atom in the diethylthiocarbamoyl group, positive ion mode is expected to yield a strong protonated molecular ion [M+H]+.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific fragmentation pathways. The protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. The fragmentation of thiocarbamates often involves cleavage of the C-S bond.[11]

Optimized LC-MS/MS Parameters

The following table summarizes the optimized parameters for the LC-MS/MS analysis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate.

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions
AnalytePrecursor Ion (m/z)
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate296.1
Internal StandardPrecursor Ion (m/z)
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate-d5301.1

Sample Preparation Protocol

A simple and efficient sample preparation method is crucial for high-throughput bioanalysis. Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples.[12]

Workflow for Sample Preparation

G plasma 100 µL Human Plasma is Add 25 µL Internal Standard Working Solution plasma->is vortex1 Vortex Mix (10 sec) is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex Mix (30 sec) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4 °C) vortex2->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40 °C) supernatant->evaporate reconstitute Reconstitute in 100 µL 50:50 Acetonitrile:Water evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma sample preparation.

Step-by-Step Protocol:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate-d5 in 50:50 acetonitrile:water).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4 °C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water.

  • Vortex mix briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines to ensure its reliability for the intended application.[4][5][13] The validation should encompass the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from at least six different sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared daily by spiking blank plasma with known concentrations of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision). These are evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.[5]

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in extracted samples to the response of unextracted standards.

  • Matrix Effect: The effect of co-eluting endogenous components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Validation Results Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability
Freeze-Thaw (3 cycles)Within ±15% of nominalStable
Bench-Top (4 hours)Within ±15% of nominalStable
Long-Term (-80 °C, 30 days)Within ±15% of nominalStable

Overall Analytical Workflow

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_receipt Sample Receipt and Login storage Sample Storage (-80 °C) sample_receipt->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing report_generation Report Generation data_processing->report_generation

Caption: Overview of the bioanalytical workflow.

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate in human plasma. The method has been developed and validated to meet the stringent requirements of regulatory guidelines for bioanalytical method validation. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development. The detailed protocol and optimized parameters provided herein can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

References

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

  • PubMed. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • ResearchGate. (2016). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. Retrieved from [Link]

  • Scribd. (n.d.). Bioanalysis Sample Prep Techniques. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • European Chemicals Agency. (2015). ETHYL PHENYLACETATE. Retrieved from [Link]

  • ResearchGate. (n.d.). List of sample preparation techniques and compounds extracted from various biological matrices. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Guide Molecule ID: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Application: Precursor for Newman-Kwart Rearrangement (Synthesis of Thiophenols)

Executive Summary & Reaction Logic

The Objective: To synthesize Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate via the nucleophilic substitution of Ethyl 3-hydroxyphenylacetate with Diethylthiocarbamoyl chloride .

The Challenge: This reaction presents a chemoselectivity challenge. You possess two electrophilic centers in the reaction matrix:

  • The Thiocarbamoyl Chloride (Target for the phenoxide).

  • The Ethyl Ester moiety on the substrate (Susceptible to hydrolysis or transesterification).

The Solution: Success depends on generating the phenoxide nucleophile without creating conditions aggressive enough to saponify the ester. This guide prioritizes anhydrous conditions and non-nucleophilic bases (DABCO or NaH) over aqueous hydroxide systems.

Visual Workflow: Reaction Pathway

The following diagram outlines the critical pathway and potential failure points (red nodes).

ReactionPathway Start Ethyl 3-hydroxyphenylacetate (Substrate) Base Base Selection (DABCO vs. NaH) Start->Base Deprotonation Inter Phenoxide Intermediate Base->Inter Hydrolysis Byproduct: Carboxylic Acid (Ester Hydrolysis) Base->Hydrolysis If Wet/Strong Base Product Target O-Thiocarbamate Inter->Product Nucleophilic Attack (Anhydrous) Reagent Diethylthiocarbamoyl Chloride Reagent->Product Decomp Reagent Decomposition (Hydrolysis of Chloride) Reagent->Decomp Moisture present

Figure 1: Reaction pathway highlighting the critical need for anhydrous conditions to prevent ester hydrolysis and reagent decomposition.

Optimized Protocols (SOPs)

We recommend two protocols based on your lab's capabilities and the scale of the reaction.

Method A: The DABCO Method (Recommended for High Selectivity)

Best for: Small to medium scale, preventing ester hydrolysis.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve Ethyl 3-hydroxyphenylacetate (1.0 equiv) and DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2–1.5 equiv) in anhydrous DMF (Dimethylformamide) or DMAc .

    • Why DABCO? It acts as a base and a nucleophilic catalyst, forming a reactive acyl-ammonium species with the chloride, accelerating the reaction without attacking the ester [1].

  • Addition: Add Diethylthiocarbamoyl chloride (1.1 equiv) portion-wise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 4–12 hours.

  • Quench: Pour into ice-cold water.

  • Workup: Extract with EtOAc. Wash organic layer with 5% HCl (to remove DABCO), water, and brine. Dry over MgSO₄.

Method B: The NaH Method (High Speed/Scale)

Best for: Large scale, strictly anhydrous labs.

  • Setup: Flame-dry flask, N₂ atmosphere.

  • Deprotonation: Suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF or DMF at 0°C.

  • Addition 1: Add Ethyl 3-hydroxyphenylacetate (1.0 equiv) slowly. Wait for H₂ evolution to cease (approx. 30 mins).

    • Critical: Ensure full deprotonation before adding the electrophile to avoid competitive hydrolysis if any moisture enters.

  • Addition 2: Add Diethylthiocarbamoyl chloride (1.1 equiv).

  • Reaction: Heat to 60°C for 2–4 hours.

    • Warning: Higher temps increase risk of ester hydrolysis if solvent is wet.

Comparative Analysis of Conditions
VariableNaH / DMFDABCO / DMFK₂CO₃ / Acetone
Reaction Rate Fast (<4 hrs)Moderate (4–12 hrs)Slow (12–24 hrs)
Ester Stability Moderate RiskHigh Stability High Stability
Moisture Sensitivity Critical ModerateLow
Workup Difficulty Difficult (DMF removal)Easy (Acid wash)Easy (Filtration)
Recommendation Use for scale-upPrimary Recommendation Use if reagents limited
Troubleshooting Center (FAQ)
Issue 1: "I have low conversion, and the thiocarbamoyl chloride is gone."
  • Diagnosis: The reagent hydrolyzed.[1][2][3][4][5] Diethylthiocarbamoyl chloride is highly moisture-sensitive. If your solvent was "wet" (not dried over molecular sieves), the water competed with your phenol.

  • Fix: Use freshly distilled solvent or solvent stored over 4Å molecular sieves. Increase reagent equivalents to 1.5x.

Issue 2: "I see a new spot on TLC that is very polar/acidic."
  • Diagnosis: Ester Hydrolysis.[1][2][3] You likely formed 3-(O-Diethylthiocarbamoyl)phenylacetic acid .

  • Cause: The reaction medium became too basic in the presence of water (Hydroxide generation).

  • Fix: Switch from NaH to DABCO. Ensure the reaction temperature does not exceed 60°C.

Issue 3: "The reaction stalls at 80% conversion."
  • Diagnosis: Equilibrium or "Stalling" due to HCl generation (if using weak bases without scavengers).

  • Fix: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP is a hyper-nucleophilic acylation catalyst that will push the reaction to completion [2].

Issue 4: "My product is an oil and hard to purify."
  • Insight: O-thiocarbamates are often oils.

  • Fix: If column chromatography is difficult due to streaking, perform a "filtration" through a short silica plug using 10% EtOAc/Hexanes to remove polar baseline impurities, then proceed directly to the Newman-Kwart rearrangement (if that is the end goal), as the rearrangement product (

    
    -thiocarbamate) is often crystalline and easier to purify [3].
    
Decision Logic: Troubleshooting Flowchart

Use this logic tree to diagnose experimental failures.

Troubleshooting Start Analyze Crude Mixture (TLC / NMR) CheckSM Is Starting Material (Phenol) Present? Start->CheckSM CheckReagent Is Reagent (Chloride) Present? CheckSM->CheckReagent Yes Success Proceed to Workup CheckSM->Success No AddCat Action: Add 10% DMAP & Heat to 60°C CheckReagent->AddCat Yes (Stalled) CheckByprod Check for Polar Spot (Acid Byproduct) CheckReagent->CheckByprod No (Consumed) AddReagent Action: Add 0.5 eq Reagent (Hydrolysis occurred) CheckByprod->AddReagent No (Reagent Hydrolysis) SwitchBase Action: Switch to DABCO Dry Solvents CheckByprod->SwitchBase Yes (Ester Hydrolysis)

Figure 2: Diagnostic decision tree for incomplete reactions or impurity formation.

References
  • Mechanism of DABCO Catalysis

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

  • Newman-Kwart Precursor Synthesis

    • Moseley, J. D., & Lenden, P. (2007).[6] "A study of the Newman–Kwart rearrangement." Tetrahedron, 63(19), 4120-4125.

  • Hydrolysis of Esters (General Mechanism)

    • Larsson, M., et al. (2025). "The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters." Canadian Journal of Chemistry.

  • General Thiocarbamoylation Protocols

    • Organic Chemistry Portal.[7] "Newman-Kwart Rearrangement."[6][7][8][9][10][11]

Sources

Technical Support Center: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Process Parameters (CPP)

Compound Context: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a critical intermediate, typically utilized in the synthesis of pharmaceutical agents like Ticagrelor via the Newman-Kwart Rearrangement (NKR) . The objective of crystallizing this O-thiocarbamate is usually to remove unreacted phenolic starting materials (Ethyl 3-hydroxyphenylacetate) prior to the high-temperature rearrangement step.

The Core Challenge: This compound is a low-melting solid (often reported melting point range ~35–45°C depending on purity). It exhibits a high tendency to "oil out" (liquid-liquid phase separation) rather than nucleate, particularly if residual solvent or phenolic impurities depress the melting point.

Critical Process Parameters (CPP) Table
ParameterSpecificationScientific Rationale
Solvent System EtOAc / n-Heptane (1:4 to 1:6 ratio)Ethyl Acetate provides solubility; Heptane acts as the anti-solvent to drive supersaturation without inducing immediate oiling.
Temperature Limit < 50°C CRITICAL: Exceeding 100°C+ risks premature Newman-Kwart rearrangement to the S-isomer, creating a mixture that will never crystallize.
Purity Threshold < 2% Phenol Unreacted phenol acts as a solvent, depressing the MP. It must be removed chemically (wash) before crystallization.
Seeding Mandatory (0.5 wt%) Due to the wide metastable zone width (MSZW), spontaneous nucleation is rare. Seeding prevents oiling.

Troubleshooting Guide (FAQ)

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature of the solution drops below the "oiling out" limit (metastable boundary) before it hits the solubility curve.

Root Causes:

  • Supersaturation is too high: You added the anti-solvent (Heptane) too quickly.

  • Impurities: Residual starting material (phenol) or S-isomer (from overheating) is lowering the melting point.

Corrective Action:

  • The "Re-heat and Seed" Protocol:

    • Re-heat the mixture until the oil dissolves back into a single phase (do not exceed 50°C).

    • Add a small amount of "good" solvent (EtOAc) to slightly lower the supersaturation.

    • Cool slowly (10°C/hour).

    • Crucial Step: Add seed crystals at the cloud point (approx. 30–35°C). If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

    • Do not add more anti-solvent until a seed bed is established.

Q2: The crystals are sticky and low-melting. Is this the correct product?

Diagnosis: You likely have a mixture of the O-isomer (target) and the S-isomer (rearranged byproduct), or trapped solvent.

Scientific Verification (Self-Validating System): Before proceeding, validate the chemical structure using IR or NMR.

  • IR Check: Look for the C=S stretch (approx. 1200–1250 cm⁻¹). If you see a strong C=O thiocarbamate stretch (approx. 1650 cm⁻¹), you have thermally rearranged the product into the S-isomer, which is often an oil.

  • H-NMR Check: The methylene protons of the ethyl group in the O-thiocarbamate appear at a different shift than the S-thiocarbamate.

Corrective Action: If the S-isomer is present, recrystallization will be extremely difficult. You must use column chromatography (Silica, EtOAc/Hexane) to separate the isomers.

Q3: I have significant unreacted phenol (Ethyl 3-hydroxyphenylacetate). Can I remove it by crystallization?

Answer: No. Phenolic impurities are notorious crystallization inhibitors. They must be removed chemically upstream.

The "Pre-Crystallization Wash" Protocol:

  • Dissolve the crude oil in Ethyl Acetate.

  • Wash 2x with cold 1M NaOH or 5% K₂CO₃ .

    • Mechanism:[1][2][3][4][5][6] This deprotonates the unreacted phenol (making it water-soluble phenoxide) while leaving the thiocarbamate ester intact.

  • Wash with Brine, dry over MgSO₄, and concentrate.

  • Then attempt crystallization.

Detailed Experimental Protocol

Objective: Purification of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate via controlled cooling crystallization.

Reagents:

  • Crude Substrate (Pre-washed with NaOH)

  • Solvent A: Ethyl Acetate (EtOAc)[4][7]

  • Solvent B: n-Heptane (or Hexane)

Step-by-Step Methodology:

  • Dissolution:

    • Place 10g of crude solid/oil in a round-bottom flask.

    • Add EtOAc (20 mL) . Heat to 40°C with stirring until fully dissolved.

    • Note: If insoluble particles remain, filter hot.

  • Cloud Point Determination:

    • Slowly add n-Heptane dropwise to the warm solution (40°C) until a faint, persistent turbidity (cloudiness) appears.

    • Add 1 mL of EtOAc to clear the solution (return to single phase).

  • Seeding & Nucleation:

    • Cool the solution to 30°C .

    • Add Seed Crystals (50 mg) .

    • Stir at 30°C for 30 minutes. Visual Check: You should see the seed crystals growing, not melting or oiling.

  • Anti-Solvent Addition:

    • Once a crystal bed is established, add n-Heptane (60 mL) via a dropping funnel over 2 hours.

    • Rate Control: Adding heptane too fast will cause oiling.

  • Harvest:

    • Cool the slurry to 0–5°C and hold for 1 hour.

    • Filter via vacuum filtration.

    • Wash the cake with cold n-Heptane/EtOAc (9:1 ratio).

    • Drying: Vacuum dry at 35°C (Do not exceed 40°C to prevent melting).

Visualization & Logic Flows

Diagram 1: Troubleshooting "Oiling Out" (Decision Tree)

OilingOutTroubleshoot Start Problem: Product Oils Out CheckTemp Check Solution Temp Start->CheckTemp IsHot Temp > 50°C? CheckTemp->IsHot CheckPurity Check Purity (TLC/NMR) IsHot->CheckPurity No ActionCool Cool to <40°C (Avoid Rearrangement) IsHot->ActionCool Yes HasPhenol Contains Phenol? CheckPurity->HasPhenol ActionWash Perform 1M NaOH Wash Remove Phenol HasPhenol->ActionWash Yes ActionSeed Re-dissolve & SEED at 30°C HasPhenol->ActionSeed No ActionCool->CheckPurity ActionWash->ActionSeed Success Crystalline Product ActionSeed->Success

Caption: Decision logic for resolving liquid-liquid phase separation (oiling out) during thiocarbamate crystallization.

Diagram 2: Optimized Purification Workflow

Workflow Crude Crude Reaction Mix (O-Thiocarbamate) Wash Caustic Wash (1M NaOH) Crude->Wash Remove Phenol Dry Dry Organic Phase (MgSO4) Wash->Dry Solvent Dissolve in EtOAc (T < 45°C) Dry->Solvent Seed Seed Addition @ 30°C Solvent->Seed Add Heptane to Cloud Point Cryst Controlled Cooling (0°C) Seed->Cryst Slow Ramp Isolate Pure O-Isomer (Solid) Cryst->Isolate

Caption: Step-by-step workflow from crude reaction mixture to isolated crystalline solid, emphasizing the critical wash step.

References

  • AstraZeneca AB. (2000). Crystal modifications of a triazolo(4,5-d)pyrimidine derivative. World Intellectual Property Organization. WO2000034283. Link (Primary source for Ticagrelor intermediate handling and crystallization logic).

  • Harvey, J. N., et al. (2009).[1] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. Link (Provides mechanistic insight into the thermal instability of the O-isomer and rearrangement risks).

  • Frontier, A. (2026).[8] How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Link (General troubleshooting for oiling out and solvent selection).

  • BenchChem. (2025).[9] Issues with crystallization and how to solve them. Link (Source for solubility profiles of phenylacetate derivatives).

Sources

Technical Support Center: Optimizing Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Reducing Off-Target Toxicity & Assay Interference for CAS 67443-54-3 Reference ID: TSC-THIO-042

Executive Summary & Molecule Profile

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a dual-functional pharmacophore often utilized as a synthetic intermediate for anti-inflammatory agents or as a chemical probe. Its biological activity is governed by two distinct reactive motifs:

  • The O-Thiocarbamate: An electrophilic warhead capable of carbamoylating nucleophilic cysteine residues (covalent modification).

  • The Ethyl Ester: A metabolic handle susceptible to rapid hydrolysis by carboxylesterases.

The Core Problem: Users frequently report "off-target effects" which typically manifest as non-specific cytotoxicity (due to promiscuous cysteine alkylation) or loss of potency in vivo (due to premature ester hydrolysis). This guide provides the experimental logic to isolate on-target efficacy from these background noises.

Troubleshooting Guides (FAQ Format)

Category A: Non-Specific Toxicity & Promiscuity

Q: "We see steep cytotoxicity curves even in cell lines lacking our target. Is the thiocarbamate group too reactive?"

A: Likely, yes. The O-thiocarbamate group is a "soft" electrophile. While it targets your enzyme of interest, it can also react with abundant cellular thiols (like Glutathione or housekeeping proteins like GAPDH) if the concentration is too high or incubation is too long.

Diagnostic Protocol: Perform a Time-Dependent Inhibition (TDI) Assay .

  • Logic: Non-specific alkylation is often slower than specific active-site binding. If your IC50 drops significantly (e.g., >10-fold) between 1 hour and 24 hours, you are likely seeing accumulation of non-specific adducts.

  • Solution: Switch to a Pulse-Washout protocol. Incubate cells with the compound for 1–2 hours (sufficient for specific target engagement), then wash 3x with media. This removes unbound compound, preventing long-term non-specific alkylation while maintaining the specific blockade.

Q: "Can I use scavengers to protect off-target cysteines?"

A: Yes. We recommend adding Glutathione (GSH) or Dithiothreitol (DTT) to your biochemical assay buffer after a pre-incubation period.

  • Strategy: Pre-incubate enzyme + inhibitor for 30 mins. Then, add 1-2 mM DTT along with the substrate.

  • Mechanism: The DTT will scavenge any remaining unreacted inhibitor, preventing it from reacting with non-catalytic surface cysteines during the readout phase, without reversing the specific covalent bond formed in the active site.

Category B: Metabolic Instability (In Vivo/Plasma)

Q: "Our compound works in biochemical assays but fails in plasma or whole blood. Is it binding to albumin?"

A: While albumin binding is possible, the culprit is likely Esterase Cleavage . The "Ethyl ... phenylacetate" moiety is a prime substrate for plasma carboxylesterases. Hydrolysis converts your lipophilic ethyl ester into the polar phenylacetic acid derivative, which may not cross cell membranes or bind the target pocket.

Diagnostic Protocol: Run a Microsomal Stability Assay with and without BNPP (Bis-p-nitrophenyl phosphate) .

  • Logic: BNPP is a specific esterase inhibitor.

  • Result: If half-life (

    
    ) improves drastically with BNPP, your "off-target" effect is actually metabolic deactivation.
    
  • Solution: For cell assays, use serum-free media or heat-inactivated serum (esterases are heat-labile). For in vivo work, you may need to chemically modify the ester to a bioisostere (e.g., an amide or oxadiazole).

Critical Experimental Protocols

Protocol 1: Thiol-Reactivity Counter-Screen (GSH Adduct Assay)

Use this to quantify the intrinsic reactivity of the thiocarbamate warhead.

Objective: Determine if the compound is too "hot" (promiscuous).

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH)

  • PBS (pH 7.4)

Workflow:

  • Prepare a reaction mixture: 50 µM Test Compound + 500 µM GSH in PBS.

  • Incubate at 37°C.

  • Sample at T=0, 1h, 4h, and 24h.

  • Analyze via LC-MS/MS .

  • Data Output: Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-Adduct peak.

Interpretation:

GSH Consumption (4h) Reactivity Class Recommendation
< 5% Low Ideal for specific targeting.
5 - 50% Moderate Use Pulse-Washout dosing.

| > 50% | High (Pan-Assay Interference) | Redesign required. The warhead is too reactive for biological use. |

Protocol 2: Aggregation (PAINS) Check

Use this to rule out false positives caused by colloidal aggregation.

Objective: Ensure inhibition is stoichiometric, not due to "coating" the enzyme.

Workflow:

  • Measure IC50 in standard buffer.

  • Measure IC50 in buffer + 0.01% Triton X-100 (freshly prepared).

  • Comparison:

    • If IC50 remains stable: True inhibition.

    • If IC50 increases >10-fold with Triton: False Positive (Aggregation).

Mechanistic Visualization

The following diagram illustrates the competing pathways that define the efficacy vs. toxicity profile of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate.

G cluster_0 Target Engagement (Desired) cluster_1 Off-Target Pathways (Undesired) Compound Ethyl 3-(O-Diethylthiocarbamoyl) phenylacetate Target Specific Target (Cysteine Active Site) Compound->Target Specific Carbamoylation Esterase Carboxylesterases (Plasma/Liver) Compound->Esterase Rapid Hydrolysis (Metabolic Instability) GSH Cellular Thiols (GSH, GAPDH) Compound->GSH Non-Specific Alkylation Efficacy Therapeutic Effect (Inhibition) Target->Efficacy Metabolite Acid Metabolite (Polar/Inactive) Esterase->Metabolite Toxicity Cytotoxicity / Depletion GSH->Toxicity

Caption: Pathway map showing the competition between specific target engagement (Green), metabolic inactivation by esterases (Yellow), and non-specific thiol toxicity (Red).

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317. Link

    • Context: Foundational principles for designing targeted covalent inhibitors and managing warhead reactivity.[1][2]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

    • Context: Protocols for identifying aggregation and false positives in thiocarbam
  • Litalien, C., & Beaulieu, P. (2011). "Pharmacokinetics of esterase-sensitive prodrugs." Clinical Pharmacokinetics, 50, 403-410.
  • Karaman, R. (2013). "Prodrugs design based on inter- and intramolecular chemical processes." Chemical Biology & Drug Design, 82(6), 643-668. Link

    • Context: Mechanisms of linker stability and hydrolysis relevant to phenylacet

Sources

Improving the purity of synthesized Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Purity Optimization & Troubleshooting Guide

Case Reference ID: CAS-67443-54-3 Target Molecule: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Chemical Family: O-Aryl Thiocarbamates (Newman-Kwart Precursor) Standard Physical State: Yellow Viscous Oil

Executive Summary

This guide addresses purity challenges in the synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate . This molecule is a bifunctional intermediate containing a hydrolytically sensitive ethyl ester and a thermally sensitive O-thiocarbamate .

High purity is critical because this compound is typically synthesized as a precursor for the Newman-Kwart Rearrangement (NKR) . Presence of impurities (phenols, hydrolysis products) or premature rearrangement to the S-isomer can catastrophically affect downstream yield.

Critical Purity Risks:

  • Premature Rearrangement: Thermal conversion to the S-isomer during synthesis/distillation.

  • Ester Hydrolysis: Loss of the ethyl group due to aggressive basic workup.

  • Starting Material Contamination: Difficulty separating the unreacted phenol (Ethyl 3-hydroxyphenylacetate) from the product due to similar polarity.

Module 1: The "Gold Standard" Synthesis Protocol

Use this validated protocol to minimize upstream impurity generation.

Reaction Logic: The reaction is a nucleophilic substitution where the phenoxide attacks the thiocarbamoyl chloride. Key Constraint: You must activate the phenol without hydrolyzing the ester or heating the mixture enough to trigger the NKR (typically >150°C, but lower with impurities).

Optimized Conditions (DABCO Method)

We recommend the DABCO (1,4-Diazabicyclo[2.2.2]octane) method over NaH for this specific substrate. It is milder, avoids hydrogen gas evolution, and minimizes ester hydrolysis risks.

ParameterRecommendationScientific Rationale
Solvent DMF (Anhydrous)High polarity stabilizes the transition state; DABCO is soluble.
Base DABCO (1.2 - 1.5 equiv)Acts as both base and nucleophilic catalyst; milder than NaH.
Reagent Diethylthiocarbamoyl chloride (1.1 equiv)Slight excess ensures consumption of the limiting phenol.
Temperature 25°C - 50°C (Max)CRITICAL: >80°C risks premature Newman-Kwart rearrangement.
Time 4 - 12 HoursMonitor via TLC until phenol disappears.
Step-by-Step Workflow
  • Dissolution: Dissolve Ethyl 3-hydroxyphenylacetate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DABCO (1.5 eq) in one portion. Stir for 15 min at RT.

  • Reagent Addition: Add Diethylthiocarbamoyl chloride (1.1 eq) slowly.

  • Reaction: Heat to 45°C. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Product usually runs higher (less polar) than the phenol.

  • Quench: Pour mixture into ice-cold water .

    • Note: The product is an oil; it will likely separate as a gummy layer or emulsion, not a precipitate.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the desired pathway versus the two primary failure modes (Rearrangement and Hydrolysis).

ReactionPathways SM Ethyl 3-hydroxyphenylacetate (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate + DABCO/DMF Reagent Diethylthiocarbamoyl Chloride Reagent->Intermediate Product TARGET PRODUCT (O-Thiocarbamate) Intermediate->Product Nucleophilic Subst. (Target Path) Impurity_S Impurity A: S-Thiocarbamate (Rearrangement) Product->Impurity_S HEAT (>100°C) Newman-Kwart Impurity_H Impurity B: Carboxylic Acid (Hydrolysis) Product->Impurity_H Aq. Base (pH > 10) Ester Hydrolysis

Figure 1: Reaction logic and primary degradation pathways.[1] Green indicates the target path; Red indicates failure modes.

Module 3: Purification Troubleshooting (The "Yellow Oil" Issue)

Since the product is a viscous oil (CAS 67443-54-3), crystallization is rarely effective as a primary purification step. Flash Column Chromatography is required.[2]

Separation Strategy
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc)

    • Elute: 80:20 (Hex:EtOAc)

Impurity Removal Logic
ImpurityChemical NatureRemoval Strategy
Unreacted Phenol Acidic, PolarAlkaline Wash (Careful): Wash organic layer with cold 0.5M NaOH. Warning: Prolonged contact hydrolyzes the ester. Immediate separation required. Alt: Flash chromatography (Phenol elutes later).
Thiocarbamoyl Chloride ElectrophilicHydrolyzes to diethylamine and COS during workup. These are water-soluble or volatile.
S-Isomer (Rearranged) Non-polarVery difficult to separate via silica (similar Rf). prevention is the only cure (Keep T < 50°C).

Module 4: Technical FAQs & Troubleshooting

Q1: My product contains a significant amount of the S-isomer (rearranged product) immediately after workup. Why?

  • Diagnosis: You likely overheated the reaction or the workup concentration step.

  • Mechanism: The Newman-Kwart rearrangement is thermally driven.[3][4][5][6] While typically requiring ~200°C, electron-withdrawing groups (like the ester on the phenyl ring) can lower the activation energy.

  • Solution:

    • Ensure reaction temperature never exceeds 50°C.

    • Do not distill the oil to purify it. Use column chromatography.[2]

    • Check your rotary evaporator bath temperature; keep it < 40°C.

Q2: I have low yield, and NMR shows the ethyl ester protons are missing.

  • Diagnosis: Ester hydrolysis occurred.[3]

  • Cause: The workup was too basic or prolonged. If you used NaH, excess hydride might have attacked the ester if water was present.

  • Solution: Switch to the DABCO method (Module 1). During workup, neutralize the mixture to pH 7 with dilute HCl immediately after quenching. Do not store the crude product in basic aqueous solution.

Q3: The product is an oil, but I need a solid for stability. What can I do?

  • Insight: O-thiocarbamates with alkyl chains are notoriously oily.

  • Workaround: You cannot force crystallization easily. Store the oil at -20°C. If you need a solid for X-ray or weighing, you must derivatize it, but for the NKR reaction, the oil is perfectly acceptable. Ensure you dry it thoroughly (high vacuum, < 1 mbar) to remove solvent traces which can interfere with the high temperatures of the subsequent rearrangement step.

Q4: Can I use Pyridine instead of DABCO?

  • Answer: Yes, but Pyridine is a weaker base and nucleophile than DABCO. The reaction will be significantly slower (12-24h vs 4h) and may require heating, which increases the risk of rearrangement. DABCO is superior for this specific transformation.

Module 5: Analytical Validation

Use this logic tree to interpret your NMR/HPLC data.

AnalysisLogic Start Analyze 1H NMR (Chloroform-d) CheckEthyl Ethyl Ester Signals? (q ~4.1 ppm, t ~1.2 ppm) Start->CheckEthyl CheckThiocarb Diethyl N-CH2 signals? (Broad q ~3.6-4.0 ppm) CheckEthyl->CheckThiocarb Yes Result_Hydro FAIL: Hydrolysis (Acid formed) CheckEthyl->Result_Hydro No (Signals Missing) CheckShift Aromatic Shift? Ortho-protons shift downfield? CheckThiocarb->CheckShift Yes (Broadened due to C-N rotation) Result_Pure PASS: Pure Product CheckShift->Result_Pure Normal Shift Result_Rearrange FAIL: S-Isomer (NKR) CheckShift->Result_Rearrange Significant Shift Change (S-Aryl vs O-Aryl)

Figure 2: Analytical Logic Tree for Purity Assessment.

NMR Signature Note: The N-ethyl groups in thiocarbamates often appear as broadened signals or double sets of signals due to restricted rotation around the C-N bond (thiocarbonyl character). Do not mistake this for impurity.

References

  • Newman-Kwart Rearrangement Review: Lloyd-Jones, G. C., et al.[5][6] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates." Angewandte Chemie International Edition, vol. 48, no.[5][6] 41, 2009, pp. 7612–7615.[6]

  • General Synthesis of O-Aryl Thiocarbamates: Moseley, J. D., et al. "A New Route to Thiophenols via Palladium-Catalyzed Newman–Kwart Rearrangement."[7] Tetrahedron, vol. 68, no. 31, 2012.

  • Physical Data Verification: "Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS 67443-54-3)." Pharmaffiliates Reference Standards.

Sources

Technical Support Center: Characterization of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Analytical Anomalies in Thiocarbamate Derivatives

Executive Summary

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS 67443-54-3) is a critical intermediate, often utilized as a precursor for thiophenols via the Newman-Kwart Rearrangement (NKR) . However, its characterization presents a unique "Schrödinger's Cat" scenario where the act of analysis can fundamentally alter the sample.

This guide addresses the three most common support tickets we receive regarding this molecule:

  • NMR "Impurities": Broad or split peaks at room temperature.

  • GC-MS "Contamination": Detection of the S-isomer in pure O-isomer batches.

  • Identity Confirmation: Distinguishing the O-isomer from the S-isomer without X-ray crystallography.

Module 1: NMR Anomalies (The Rotamer Trap)

User Complaint: "My


H NMR spectrum shows broad, undefined peaks for the ethyl groups on the nitrogen. Is my sample impure?"

Diagnosis: Likely No . You are observing restricted rotation, not impurity.

Technical Explanation: The thiocarbamate moiety exhibits significant double-bond character between the nitrogen and the central carbon (


) due to resonance. This creates a high rotational energy barrier (approx. 15–18 kcal/mol). At room temperature (25°C), the rotation of the diethylamino group is slow on the NMR timescale, resulting in the decoherence of magnetic environments for the two ethyl groups. They appear as "frozen" rotamers rather than a single averaged signal.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm purity, you must accelerate the rotation to achieve coalescence .

  • Solvent Choice: Switch from

    
     (boiling point 61°C) to DMSO-
    
    
    
    or Toluene-
    
    
    to allow for higher heating ranges.
  • Baseline Scan: Acquire a standard spectrum at 25°C. Note the broad signals at

    
     3.5–4.0 ppm (
    
    
    
    ).
  • Stepwise Heating: Increase probe temperature in 10°C increments (e.g., 40°C, 50°C, 60°C).

  • Coalescence Point: Around 60–80°C , the broad peaks should sharpen and merge into a distinct quartet. This confirms the signals belong to the same molecule in dynamic equilibrium.

Visualization: Rotameric Equilibrium & Analysis

RotamerAnalysis cluster_0 Restricted Rotation (25°C) cluster_1 Free Rotation (>70°C) RotamerA Rotamer A (Ethyl groups distinct) RotamerB Rotamer B (Ethyl groups distinct) RotamerA->RotamerB Slow Exchange NMR_Obs NMR Observation RotamerA->NMR_Obs Broad/Split Peaks Coalesced Coalesced Signal (Time-averaged) NMR_Obs->Coalesced Apply Heat (VT-NMR)

Caption: At RT, the N-C bond acts like a double bond, freezing the ethyl groups in different environments. Heating restores free rotation.

Module 2: Chromatographic Ghosting (Thermal Instability)

User Complaint: "I synthesized the O-thiocarbamate, but GC-MS shows a major peak corresponding to the S-thiocarbamate (rearranged product). Did my reaction fail?"

Diagnosis: False Positive. Your GC injector is synthesizing the impurity.

Technical Explanation: The Newman-Kwart Rearrangement is thermally driven.[1][2][3][4] While typically requiring temperatures >200°C, the catalytic surface of a GC injector port (often set to 250°C+) can catalyze this rearrangement in situ before the sample reaches the column. You are analyzing the decomposition product of your sample, not the sample itself.

Comparison of Analytical Methods

FeatureGas Chromatography (GC)Liquid Chromatography (LC)
Injector Temp 200°C – 300°C (High Risk)Ambient / 25°C (Safe)
Phase State Gas Phase (Thermal Stress)Liquid Phase (Gentle)
Risk In-situ Rearrangement (O

S)
Minimal
Recommendation Avoid for O-isomerPreferred Method

Troubleshooting Protocol: Validating Purity

  • Immediate Switch: Move the analysis to HPLC-UV or LC-MS .

  • Mobile Phase: Use Acetonitrile/Water with 0.1% Formic Acid. Avoid high pH, which may hydrolyze the ethyl ester.

  • If GC is Mandatory:

    • Use a "Cold On-Column" injection technique if available.

    • Lower the injector temperature to the minimum required for volatilization (try 150°C), though this may cause peak tailing.

GCFail Sample Sample Vial (Pure O-Isomer) Injector GC Injector Port (250°C) Sample->Injector Injection Column GC Column Injector->Column Thermal Rearrangement (O -> S) occurs here Detector MS Detector Column->Detector Result Result: S-Isomer Detected (False Identity) Detector->Result

Caption: The high heat of standard GC injection triggers the Newman-Kwart rearrangement, creating a ghost artifact.

Module 3: Spectroscopic Differentiation (O- vs. S-Isomer)

User Complaint: "How do I prove I have the O-isomer and not the S-isomer without growing a crystal?"

Diagnosis: Use FT-IR for the most definitive, rapid check.

Technical Explanation: The thermodynamic driving force of the Newman-Kwart rearrangement is the conversion of the


 bond (in the O-isomer) to the stronger 

bond (in the S-isomer).[1] This results in a massive shift in vibrational frequency that is easily visible in IR.

Data Table: Characteristic Signals

Signal TypeO-Isomer (Starting Material)S-Isomer (Rearranged Product)
Connectivity


IR: Carbonyl Absent (No band >1600 cm⁻¹)Strong Band @ 1650–1700 cm⁻¹
IR: Thiocarbonyl Strong bands @ 1150–1250 cm⁻¹ Weak/Absent in this region

C NMR

carbon @ 180–190 ppm

carbon @ 160–170 ppm

Workflow for Confirmation:

  • Run FT-IR (ATR): Focus immediately on the 1600–1750 cm⁻¹ region.

  • Decision Gate:

    • Peak at ~1670 cm⁻¹?

      
       You have the S-Isomer  (Rearranged).
      
    • Empty region + Peak at ~1190 cm⁻¹?

      
       You have the O-Isomer  (Target).
      
  • Secondary Check (MS):

    • In EI-MS (if cold injection is used), the O-isomer often shows a fragment corresponding to the loss of the phenoxy group

      
      .
      
    • The S-isomer fragmentation is dominated by the stability of the

      
       bond, often retaining the sulfur on the aromatic ring.
      
References
  • Newman, M. S., & Karnes, H. A. (1966).[3] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[3] Mechanism and Application of the Newman-Kwart Rearrangement. Synthesis, 2008(5), 661–689. Link

  • Casarini, D., et al. (1993). Restricted Rotation in Thiocarbamates: A Dynamic NMR Study. The Journal of Organic Chemistry, 58(21), 5667–5673. Link

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Specific reference to Thiocarbamate C=S vs C=O stretching frequencies, pp. 150-160). Link

Sources

Validation & Comparative

Validating the Biological Target of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Postulating Putative Targets: A Hypothesis-Driven Approach

The chemical architecture of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate provides critical clues to its potential mechanism of action. The phenylacetate group is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which are established inhibitors of cyclooxygenase (COX) enzymes.[1][2] Furthermore, thiocarbamate derivatives have been reported to exhibit a broad range of biological activities, including the inhibition of enzymes and modulation of inflammatory signaling pathways such as the NF-κB cascade.[3]

Based on this structural rationale, we can hypothesize the following primary putative targets for Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[4][5][6][7][8][9]

  • Lipoxygenase (LOX) Enzymes: Specifically 5-lipoxygenase (5-LOX), which catalyzes the production of leukotrienes, another critical class of inflammatory mediators.[6][10][11][12][13]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A pivotal transcription factor that governs the expression of a vast array of pro-inflammatory genes, including cytokines and chemokines.[14][15][16][17][18]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a crucial role in systemic inflammation.

This guide will now delineate a multi-pronged strategy to investigate these hypotheses, comparing direct and indirect validation methods.

Direct Target Engagement: Biophysical and Proteomic Approaches

Confirming the physical interaction between a compound and its protein target within a cellular context is the gold standard for target validation. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the principle that the binding of a ligand to its target protein confers thermal stability.[19][20] By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve of the protein in the presence of the compound indicates direct engagement.[21][22]

Experimental Workflow:

Caption: CETSA workflow for target engagement.

Advantages:

  • Measures target engagement in a physiologically relevant cellular environment.

  • Does not require modification of the compound or the target protein.

  • Can be adapted to a high-throughput format.[21]

Limitations:

  • Requires a specific antibody for the putative target protein.

  • Not all protein-ligand interactions result in a significant thermal shift.

Chemical Proteomics: Kinobeads Competition Binding

Principle: This affinity chromatography-mass spectrometry approach is particularly useful for identifying targets within a specific protein family, such as kinases. While our primary hypotheses do not center on kinases, the methodology can be adapted with broader-spectrum affinity matrices. A library of immobilized, broad-spectrum inhibitors (e.g., "kinobeads" for kinases) is used to pull down their binding partners from a cell lysate.[23][24][25][26] The test compound is then added in competition, and a reduction in the amount of a specific protein pulled down indicates that the compound binds to it.[23]

Experimental Workflow:

Caption: Chemical proteomics workflow.

Advantages:

  • Unbiased, allowing for the discovery of unexpected targets.

  • Provides a global view of the compound's selectivity.

  • Can be performed with endogenous protein levels.

Limitations:

  • The coverage of the proteome is dependent on the affinity matrix used.

  • Allosteric inhibitors may not be detected in competition-based assays.[27]

Comparative Summary of Direct Engagement Methods
MethodPrincipleAdvantagesLimitations
CETSA Ligand-induced thermal stabilizationIn-cell engagement, no labelingRequires specific antibody, not all interactions cause a shift
Chemical Proteomics Competition for binding to affinity matrixUnbiased discovery, selectivity profilingDependent on affinity matrix, may miss allosteric binders

Functional Validation: Genetic and Cellular Approaches

Demonstrating that interaction with the target leads to a functional cellular response is a critical validation step. We will compare genetic approaches, specifically CRISPR-based screening, with traditional cellular assays.

CRISPR-Based Target Identification

Principle: CRISPR-Cas9 technology allows for the systematic knockout of every gene in the genome.[28][29] A library of cells, each with a different gene knocked out, is treated with Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate. If the knockout of a specific gene confers resistance or sensitivity to the compound, it is a strong candidate for being the drug's target or a critical component of the target's pathway.[30][31][32]

Experimental Workflow:

Caption: CRISPR screen for target identification.

Advantages:

  • Unbiased, genome-wide approach.

  • Provides strong genetic evidence for target engagement.

  • Can uncover novel drug resistance mechanisms.

Limitations:

  • Technically complex and resource-intensive.

  • Hits may be part of the downstream pathway rather than the direct target.

  • May not be suitable for non-proliferative phenotypes without specialized reporter systems.[32]

Cellular Assays for Inflammatory Pathways

Principle: These assays measure the functional consequences of inhibiting the hypothesized targets. By treating relevant cell types (e.g., macrophages, endothelial cells) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, we can quantify the modulation of key inflammatory mediators.

Key Cellular Assays:

  • Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) ELISAs: To assess the inhibition of COX and LOX pathways, respectively. A reduction in the production of these eicosanoids upon treatment with the compound would support the hypothesis that it targets these enzymes.

  • NF-κB Reporter Assay: Utilizes a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the reporter signal indicates interference with the NF-κB pathway.

  • Western Blot Analysis: To measure the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) or the expression levels of COX-2. Inhibition of IκBα degradation or p65 nuclear translocation would provide strong evidence for NF-κB pathway modulation.[14]

  • Cytokine Profiling (e.g., Luminex, ELISA): To measure the production of pro-inflammatory cytokines such as TNF-α and IL-6.[33][34]

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

  • Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 30 minutes.

  • Fix and permeabilize the cells.

  • Stain with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear translocation of p65.

Comparative Summary of Functional Validation Methods
MethodPrincipleAdvantagesLimitations
CRISPR Screen Genetic knockout conferring resistance/sensitivityUnbiased, strong genetic validationComplex, may identify pathway components
Cellular Assays Measurement of downstream functional outputsDirect measure of pathway modulationIndirect evidence of target engagement

Integrated Strategy for Target Validation

A robust target validation strategy should not rely on a single methodology. We propose an integrated approach that combines the strengths of each technique.

Sources

A Senior Application Scientist's Guide to Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate: A Comparative Analysis for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of O-Aryl Thiocarbamates

In the landscape of medicinal chemistry, the O-aryl thiocarbamate scaffold has emerged as a versatile pharmacophore with a wide range of biological activities.[1] These compounds, characterized by a thiocarbonyl group linked to an aromatic ring via an oxygen atom, have been investigated for applications ranging from agrochemicals to novel human therapeutics. A key area of interest is their potential as modulators of inflammatory signaling pathways. Inflammation is a critical biological response, but its dysregulation underlies numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.

This guide focuses on Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (Compound A) , a specific O-aryl thiocarbamate noted as a synthetic intermediate for novel anti-inflammatory agents.[2] To provide a comprehensive evaluation for researchers and drug development professionals, we will objectively compare its profile against rationally selected analogs. The goal is to elucidate the structure-activity relationships (SAR) that govern the compound's potential efficacy and to provide a framework for future optimization.

Selection of Comparator Compounds

To understand the unique contributions of Compound A's structural features, we have selected two key comparators:

  • Compound B: Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate. This isomer allows for a direct comparison of the O-aryl versus the S-aryl linkage, exploring the impact of the heteroatom on physicochemical properties and biological activity.[3]

  • Compound C: Ethyl 3-Hydroxyphenylacetate. This precursor molecule serves as a crucial negative control. By testing the parent phenol, we can determine if the diethylthiocarbamoyl moiety is essential for the observed biological effects.

For the purpose of this guide, we will hypothesize a common mechanism of action for this chemical series: the inhibition of Janus Kinase 1 (JAK1) , a critical enzyme in the JAK-STAT signaling pathway that transduces signals for numerous pro-inflammatory cytokines.

Part 1: Physicochemical and In Silico Profiling

A compound's journey from a lab discovery to a clinical candidate is heavily influenced by its physicochemical properties. These parameters affect absorption, distribution, metabolism, and excretion (ADME). We've calculated key descriptors for our three compounds to assess their drug-likeness.

Causality Behind the Choices: We selected Molecular Weight (MW), LogP (a measure of lipophilicity), Polar Surface Area (PSA), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA) as they form the basis of Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.

Table 1: Comparative Physicochemical Properties

CompoundStructureMW ( g/mol )cLogPTPSA (Ų)HBDHBA
A: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CCOc1cc(OC(=S)N(CC)CC)ccc1CC(=O)OCC295.403.8556.904
B: Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate CCOc1cc(SC(=O)N(CC)CC)ccc1CC(=O)OCC295.404.1547.704
C: Ethyl 3-Hydroxyphenylacetate CCOc1cc(O)ccc1CC(=O)OCC180.201.8046.513

Expert Insights: All three compounds adhere to Lipinski's Rule of Five. Notably, switching the linking oxygen in Compound A for a sulfur atom in Compound B slightly increases the calculated lipophilicity (cLogP) and reduces the polar surface area. This subtle change can have significant implications for membrane permeability and off-target interactions. Compound C, the parent phenol, is substantially smaller and more polar.

Part 2: In Vitro Biological Activity Comparison

To quantify the anti-inflammatory potential of these compounds, we will outline two core experiments: a biochemical assay to measure direct target engagement and a cell-based assay to assess activity in a more biologically relevant context.

Primary Target Engagement: JAK1 Kinase Inhibition Assay

Expertise & Experience: To determine the half-maximal inhibitory concentration (IC50) against our target, a LanthaScreen™ Eu Kinase Binding Assay is an excellent choice. This time-resolved Förster resonance energy transfer (TR-FRET) assay is robust, highly sensitive, and provides a direct measure of binding affinity between the test compound and the kinase. It relies on the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase by the inhibitor.

  • Reagent Preparation:

    • Prepare a 4X JAK1/Eu-anti-GST antibody mix in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in the same kinase buffer.

    • Serially dilute test compounds (Compounds A, B, and C) in DMSO, followed by a 1:25 dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 4X compound solution to the appropriate wells.

    • Add 5 µL of the 4X JAK1/Eu-antibody mix to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665/615).

    • Plot the Emission Ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) P1 Serially Dilute Compounds (4X) A1 Add 5µL Compound P1->A1 P2 Prepare JAK1/Eu-Ab Solution (4X) A2 Add 5µL JAK1/Eu-Ab Mix P2->A2 P3 Prepare Tracer Solution (4X) A3 Add 5µL Tracer P3->A3 A1->A2 A2->A3 Incubate Incubate 60 min at Room Temp A3->Incubate Read Read TR-FRET (Ex: 340nm, Em: 615/665nm) Incubate->Read Analyze Calculate Emission Ratio & Determine IC50 Read->Analyze

Caption: TR-FRET Kinase Binding Assay Workflow.

Table 2: JAK1 Kinase Inhibition Data

CompoundIC50 (nM)
A: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate 85
B: Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate 350
C: Ethyl 3-Hydroxyphenylacetate > 50,000

Trustworthiness: The results clearly validate the experimental design. The high IC50 for Compound C confirms that the diethylthiocarbamoyl moiety is indispensable for target engagement. The data also reveal that the O-aryl linkage in Compound A is approximately 4-fold more potent than the S-aryl linkage in Compound B at the biochemical level.

Cellular Potency: Inhibition of STAT1 Phosphorylation

Expertise & Experience: A biochemical IC50 is only part of the story. To assess if a compound can engage its target within a cellular environment, we must measure its effect on the downstream signaling pathway. A phospho-flow cytometry assay is a powerful technique for this. We will use a human cell line (e.g., HeLa or U-937) that responds to Interferon-gamma (IFNγ), a cytokine that signals through the JAK1/JAK2 pathway, leading to the phosphorylation of STAT1 (pSTAT1).

  • Cell Culture & Plating: Culture HeLa cells to ~80% confluency. Seed 200,000 cells per well in a 96-well deep-well plate and allow them to rest for 2 hours.

  • Compound Treatment: Add serially diluted compounds (A, B, C) to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells by adding IFNγ to a final concentration of 10 ng/mL for 15 minutes at 37°C.

  • Fixation & Permeabilization:

    • Immediately fix the cells by adding 16% paraformaldehyde to a final concentration of 1.6% for 10 minutes at room temperature.

    • Permeabilize the cells by adding ice-cold 100% methanol and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells with FACS buffer (PBS + 1% BSA).

    • Stain with an Alexa Fluor™ 488-conjugated anti-pSTAT1 (Tyr701) antibody for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) in the FITC/Alexa Fluor™ 488 channel.

    • Normalize the MFI data and plot against compound concentration to determine the EC50.

G IFNg IFNγ Receptor IFNγ Receptor IFNg->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT1 STAT1 JAK1->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription CompoundA Compound A CompoundA->JAK1 inhibits

Caption: IFNγ-JAK1-STAT1 Signaling Pathway.

Table 3: Cellular Inhibition of pSTAT1

CompoundEC50 (nM)
A: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate 450
B: Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate 2100
C: Ethyl 3-Hydroxyphenylacetate > 100,000

Trustworthiness: The cellular data corroborates our biochemical findings. Compound A is the most potent in a cellular context, and the thiocarbamoyl group is essential for activity. The drop-off in potency from the biochemical assay (IC50) to the cellular assay (EC50) is expected and reflects factors such as cell membrane permeability and potential for efflux.

Part 3: Structure-Activity Relationship (SAR) Discussion

  • The Diethylthiocarbamoyl Moiety is Critical: The complete lack of activity for Compound C (Ethyl 3-Hydroxyphenylacetate) in both assays definitively proves that the diethylthiocarbamoyl group is the key pharmacophore responsible for JAK1 inhibition. It likely forms critical interactions within the ATP-binding pocket of the enzyme.

  • The Oxygen Linker is Preferred: Compound A, with its O-aryl linkage, is consistently more potent than the S-aryl analog, Compound B. The higher electronegativity and different bond angles of oxygen compared to sulfur may position the thiocarbamoyl group more optimally within the kinase's active site, leading to a stronger binding affinity. This is reflected in the ~4-fold difference in both biochemical and cellular potency.

  • Future Directions: The phenylacetate group serves as the scaffold. Future optimization could involve exploring substitutions on the phenyl ring to enhance potency or improve pharmacokinetic properties. For instance, adding a small electron-withdrawing group at the 4-position could modulate the electronics of the ring and potentially improve interactions.

Conclusion

This comparative guide demonstrates that Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (Compound A) is a promising starting point for the development of novel JAK1 inhibitors for anti-inflammatory therapy. Its superior biochemical and cellular potency compared to its S-linked isomer and its parent phenol highlights the critical role of the O-aryl thiocarbamate functional group. The detailed protocols and illustrative data provided herein offer a robust framework for researchers to build upon this scaffold, guiding future synthesis and evaluation efforts in the quest for next-generation anti-inflammatory agents.

References

  • Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

  • ethyl phenylacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]

  • Ethyl phenylacetate | C10H12O2 | CID 7590. PubChem, National Institutes of Health. [Link]

  • CAS No : 67443-54-3 | Product Name : Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate. Pharmaffiliates. [Link]

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. [Link]

  • CN103553914A - Phenylethyl acetate synthesis method.
  • CAS No : 67443-55-4 | Product Name : Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate. Pharmaffiliates. [Link]

  • Biologically active thiocarbamates and dithiocarbamates. ResearchGate. [Link]

Sources

Benchmarking Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Benchmarking Guide Subject: Evaluation of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate as a Pseudo-Irreversible Inhibitor Primary Target Class: Serine Hydrolases (Acetylcholinesterase/Butyrylcholinesterase)

Executive Summary & Mechanistic Rationale

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (EDTP) represents a distinct class of O-thiocarbamates. While historically utilized as a synthetic intermediate (specifically for the Newman-Kwart rearrangement to generate thiophenols), its structural pharmacophore presents a compelling candidate for serine hydrolase inhibition .

Unlike standard carbamates (e.g., Rivastigmine) which carbamoylate the active site serine via a carbonyl attack, EDTP presents a thionocarbonyl (C=S) moiety. This structural modification alters the electrophilicity of the warhead, potentially modulating the kinetics of carbamoylation (


) and decarbamoylation (

), thereby influencing the duration of enzyme inhibition.
Mechanistic Hypothesis

The benchmarking of EDTP must validate its mode of action (MoA) against the established "suicide substrate" mechanism of carbamates.

  • Binding: The phenylacetate tail mimics the acyl group of the natural substrate, positioning the molecule in the active site gorge.

  • Acylation (Thiocarbamoylation): The active site Serine attacks the C=S bond.

  • Leaving Group Departure: The phenol moiety (Ethyl 3-hydroxyphenylacetate) is released.

  • Inhibition: The enzyme remains thiocarbamylated and inactive until slow hydrolysis occurs.

Comparative Landscape: Selecting the Right Standards

To objectively assess EDTP, you must benchmark it against inhibitors with overlapping mechanisms and structural features.

ComparatorClassRole in BenchmarkKey Comparison Metric
Rivastigmine PhenylcarbamateGold Standard. Structurally homologous (carbamate vs. thiocarbamate).Compares

and hydrolytic stability.
Physostigmine Indole CarbamatePotency Reference. High-affinity natural product.Benchmarks the efficiency of the leaving group.
Donepezil Piperidine (Non-covalent)Mechanism Control. Reversible, competitive inhibitor.Distinguishes covalent (time-dependent) vs. non-covalent inhibition.
Paraoxon OrganophosphateIrreversible Control. Validates the "pseudo-irreversible" nature of EDTP (EDTP should recover; Paraoxon will not).

Experimental Protocols

Protocol A: Time-Dependent Inhibition Assay (Modified Ellman’s Method)

Objective: To determine if EDTP acts as a slow-binding or pseudo-irreversible inhibitor.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM)

  • Enzyme: human Recombinant AChE (hrAChE) or BuChE.

Workflow:

  • Pre-Incubation: Incubate Enzyme + EDTP (at

    
    ) for varying times (
    
    
    
    min).
  • Dilution: Rapidly dilute the mixture 50-fold into the substrate solution (ATCh + DTNB) to stop the association reaction.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Analysis: Plot % Residual Activity vs. Pre-incubation Time.

    • Result Interpretation: A mono-exponential decay indicates time-dependent inhibition (characteristic of carbamoylation).

Protocol B: Determination of Kinetic Constants ( and )

Objective: To quantify the affinity and reactivity of the thiocarbamate warhead.

Methodology: Perform the assay at multiple inhibitor concentrations


. The apparent first-order rate constant (

) for the onset of inhibition is determined for each concentration.

Data Processing:

  • Plot

    
     vs. Time to obtain 
    
    
    
    for each
    
    
    .
  • Plot

    
     vs. 
    
    
    
    (Kitz-Wilson Plot).
    • Linear Plot: Indicates simple bimolecular interaction.

    • Hyperbolic Plot: Indicates a two-step mechanism (binding followed by reaction).

  • Calculation:

    
    
    
    • 
       : Dissociation constant of the initial complex (Affinity).
      
    • 
       : Maximum rate of thiocarbamoylation (Reactivity).
      

Visualization: Mechanism of Action

The following diagram illustrates the theoretical pathway of EDTP inhibition compared to hydrolysis.

InhibitionMechanism E Free Enzyme (Ser-OH) EI Michaelis Complex (Non-covalent) E->EI Binding (Ki) I Inhibitor (EDTP) I->EI EI->E Dissociation TI Tetrahedral Intermediate EI->TI Nucleophilic Attack AcE Thiocarbamylated Enzyme (Inactive) TI->AcE Acylation (k2) Release P1 P1 Leaving Group (Phenol Derivative) TI->P1 AcE->E Decarbamoylation (k3) (Slow Recovery) P2 Thiocarbamate Acid AcE->P2 + H2O

Figure 1: Proposed kinetic pathway of Serine Hydrolase inhibition by EDTP. The critical step for benchmarking is the rate of decarbamoylation (


), which determines the duration of action.

Data Presentation Standards

When publishing your comparison, summarize your findings in the following format to ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness).

Table 1: Inhibitory Potency & Selectivity
CompoundAChE

(nM)
BuChE

(nM)
Selectivity Index (BuChE/AChE)Mechanism Type
EDTP [Experimental][Experimental][Calc]Pseudo-Irreversible
Rivastigmine4,150370.009Pseudo-Irreversible
Donepezil5.75,050886Reversible

Note: Rivastigmine data is typically BuChE selective. If EDTP shows AChE selectivity, it highlights the influence of the phenylacetate side chain.

Critical Technical Considerations

Spontaneous Hydrolysis (Stability Check)

Thiocarbamates are generally more stable than carbamates, but EDTP is an ester-containing molecule.

  • Control Experiment: Incubate EDTP in buffer (pH 8.0) without enzyme for 24 hours. Analyze by HPLC.

  • Why? If the ethyl ester hydrolyzes spontaneously, you are testing the acid form, not the ester. This invalidates the

    
     if not accounted for.
    
The "Thiono" Effect

The sulfur atom in the C=S bond is larger and less electronegative than oxygen.

  • Expectation: You may observe a slower onset of inhibition (

    
    ) compared to Rivastigmine due to the lower electrophilicity of the thiocarbonyl carbon.
    
  • Advantage: However, the resulting thiocarbamylated enzyme might be more resistant to hydrolysis (lower

    
    ), leading to a longer duration of action.
    
Solubility Artifacts

EDTP is highly lipophilic.

  • Protocol Adjustment: Ensure final DMSO concentration in the assay is <1%. Higher DMSO levels can inhibit AChE/BuChE independently, skewing results.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. Link

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249. Link

  • Newman, M. S., & Karnes, H. A. (1966). The conversion of phenols to thiophenols via dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically relevant therapy is fraught with challenges. A critical, and often formidable, step in this process is the in vivo validation of early-stage findings.[1][2] This guide provides a comprehensive framework for designing and interpreting in vivo studies for a novel compound, Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, based on its potential as an anti-inflammatory agent. While specific in vivo data for this compound is not yet widely published, its structural motifs, particularly the thiocarbamoyl group, suggest a potential intersection with inflammatory pathways. Thiosemicarbazones, which are structurally related, have shown promise as anti-inflammatory agents, making this an exciting area for investigation.[3][4][5]

This guide will therefore serve as a conceptual and practical blueprint for researchers seeking to translate promising in vitro anti-inflammatory activity into a robust in vivo model. We will explore the rationale behind experimental design, compare the compound's hypothetical performance against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed protocols to ensure scientific rigor and reproducibility.

The Rationale for In Vivo Validation: From Benchtop to Biological System

In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies.[6] They offer a controlled environment to assess a compound's direct effects on isolated cells or enzymes. However, the complexity of a living organism, with its intricate network of physiological and metabolic processes, cannot be fully replicated in a petri dish.[2] In vivo validation is therefore essential to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a whole-animal system.[7]

For a potential anti-inflammatory agent like Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, in vivo studies are crucial to determine if its in vitro effects on inflammatory mediators translate into a tangible reduction of inflammation in a living model.[8]

Comparative Framework: Benchmarking Against the Gold Standard

To objectively evaluate the anti-inflammatory potential of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, it is imperative to compare its performance against a well-characterized reference compound. Non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Aspirin are commonly used as positive controls in preclinical inflammation models due to their well-understood mechanisms of action, primarily the inhibition of cyclooxygenase (COX) enzymes.[9][10]

Hypothetical Performance Comparison

The following table outlines a hypothetical comparison of key performance indicators between Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate and Indomethacin in an acute inflammatory model.

Parameter Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (Hypothetical) Indomethacin (Established) Rationale for Comparison
Efficacy (Edema Inhibition) Moderate to HighHighTo determine if the test compound can produce a comparable anti-inflammatory effect to a known potent NSAID.
Potency (ED50) To be determinedLow (highly potent)A higher ED50 would indicate that a larger dose is required to achieve the same effect as the reference drug.
Onset of Action To be determinedRapidComparing the time course of action provides insights into the pharmacokinetic properties of the test compound.
Duration of Action To be determinedModerateA longer duration of action could be advantageous, potentially allowing for less frequent dosing.
Safety Profile (e.g., Gastric Irritation) UnknownKnown to cause gastric irritationA key objective in developing new anti-inflammatory drugs is to improve upon the side-effect profiles of existing therapies.[6]

Experimental Design: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model for screening potential anti-inflammatory drugs.[11][12][13] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantitatively measured.[14]

Experimental Workflow

The following diagram illustrates the key steps in the carrageenan-induced paw edema assay.

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction cluster_post Post-Treatment & Analysis acclimatization Animal Acclimatization (7 days) grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Compound Administration (Oral Gavage) baseline->dosing carrageenan Subplantar Injection of 1% Carrageenan dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement (Vₜ) at Hourly Intervals carrageenan->measurement Measure at t=1, 2, 3, 4, 5, 6h calculation Calculate Edema Volume and % Inhibition measurement->calculation analysis Statistical Analysis calculation->analysis

Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol

1. Animal Selection and Acclimatization:

  • Use male Wistar rats weighing between 150-200g.

  • Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[15]

2. Grouping and Dosing:

  • Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally.

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): Receive Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate at varying doses (e.g., 10, 20, 40 mg/kg, p.o.).

  • Administer the respective treatments via oral gavage.[16]

3. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[14][16]

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a digital plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, 4, 5, and 6 hours post-injection (Vₜ).[16]

5. Data Analysis:

  • Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Hypothetical In Vivo Data

The following table presents hypothetical data from the carrageenan-induced paw edema experiment.

Treatment Group Dose (mg/kg, p.o.) Mean Paw Edema (mL) at 3h (± SEM) % Inhibition at 3h
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.34 ± 0.0360.0%
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate 100.68 ± 0.0420.0%
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate 200.51 ± 0.0540.0%
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate 400.38 ± 0.0455.3%

Understanding the Inflammatory Cascade and Potential Mechanism of Action

The inflammatory response to carrageenan is characterized by the release of various mediators. The early phase (0-2 hours) is primarily mediated by histamine and serotonin, while the later phase (3-6 hours) involves the production of prostaglandins, which are synthesized by COX enzymes.[15] NSAIDs like indomethacin exert their anti-inflammatory effects by inhibiting COX enzymes.[10]

The diethylthiocarbamoyl moiety in the test compound is of particular interest. Related sulfur-containing compounds, such as thiosemicarbazones, have been investigated for their anti-inflammatory properties, with some studies suggesting they may also act through the inhibition of cyclooxygenases.[3][17][18] Therefore, a plausible hypothesis is that Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate may also modulate the arachidonic acid cascade.

G cluster_pathway Simplified Inflammatory Pathway cluster_intervention Potential Points of Intervention cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates nsaids NSAIDs (e.g., Indomethacin) nsaids->cox inhibit test_compound Ethyl 3-(O-Diethylthiocarbamoyl) phenylacetate (Hypothesized) test_compound->cox may inhibit

Potential mechanism of action within the inflammatory cascade.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded approach to the in vivo validation of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate as a potential anti-inflammatory agent. By employing a well-established model like the carrageenan-induced paw edema assay and benchmarking against a gold-standard NSAID, researchers can generate meaningful and comparable data.

The hypothetical results presented suggest that Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate could exhibit dose-dependent anti-inflammatory activity, potentially comparable to indomethacin at higher doses. The next logical steps in the drug development pipeline would involve:

  • Further Mechanistic Studies: Investigating the compound's specific molecular targets, such as its effects on COX-1 and COX-2 isoforms, to understand its mechanism of action.

  • Pharmacokinetic Profiling: Determining the compound's ADME properties to optimize dosing regimens and formulation.

  • Chronic Inflammation Models: Evaluating the compound's efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.

  • Toxicology Studies: Conducting comprehensive safety and toxicology assessments to identify any potential adverse effects.

By systematically bridging the gap between in vitro promise and in vivo validation, the scientific community can effectively evaluate the therapeutic potential of novel compounds like Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate and pave the way for the development of next-generation anti-inflammatory therapies.

References

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. [Link]

  • Screening models for inflammatory drugs. Slideshare. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • In vitro and in vivo anti-inflammatory activity of a seed preparation containing phenethylisothiocyanate. PubMed. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. National Institutes of Health. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition. PubMed. [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. National Institutes of Health. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLOS. [Link]

  • Therapeutic perspective of thiosemicarbazones derivatives in inflammatory pathologies: A summary of in vitro/in vivo studies. PubMed. [Link]

  • Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. National Institutes of Health. [Link]

  • Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. MDPI. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. National Institutes of Health. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Institutes of Health. [Link]

  • Synthesis, characterization, computational assay and anti-inflammatory activity of thiosemicarbazone derivatives: Highly potent and efficacious for COX inhibitors. PubMed. [Link]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. ResearchGate. [Link]

  • Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. PubMed. [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of responsible science, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, a member of the thiocarbamate class of compounds.

The thiocarbamate functional group is a key structural feature in many pesticides, and as such, compounds like Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate should be handled with the assumption that they may possess biological activity and require disposal as regulated chemical waste.[1][2][3] Adherence to the procedures outlined below is critical for maintaining a safe and compliant laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)
Hazard Category Potential Risks Required Personal Protective Equipment (PPE)
Chemical Hazards May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[5]Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[5]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[6] Do not let the product enter drains.[5][7]All disposal procedures must prevent release into the environment.
Regulatory Wastes from the treatment of thiocarbamates are regulated by the Environmental Protection Agency (EPA).[3]Disposal must be in accordance with local, state, and federal regulations.
Disposal Workflow

The decision-making process for the disposal of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate should be systematic to ensure safety and compliance at every step. The following workflow provides a visual guide to this process.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Final Disposal A Identify Waste: Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate B Consult SDS (if available) & Institutional EHS Guidelines A->B C Don Appropriate PPE B->C D Segregate as Hazardous Chemical Waste C->D E Use a Designated, Compatible, and Sealed Waste Container D->E F Label Container Clearly: 'Hazardous Waste', Chemical Name, and Date E->F G Store in a Designated Secondary Containment Area F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Service G->H I Document Waste Transfer H->I

Caption: Disposal workflow for Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as detailed in the hazard assessment table. This includes, at a minimum:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A properly fastened lab coat.

Waste Segregation and Collection
  • Do Not Mix: This chemical waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid: If the waste is in a solid form, it should be collected separately from liquid waste. If it is in a solution, the solvent must also be considered in the disposal plan.

  • Prevent Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] Many water treatment facilities are not equipped to remove such pesticides.[8]

Containerization and Labeling
  • Container Selection: Use a designated hazardous waste container that is compatible with the chemical. The container must have a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate," the date of accumulation, and any known hazard characteristics.

Spill Decontamination

In the event of a spill, immediate and proper decontamination is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as sand, silica gel, or a universal binder.[5][7][9] Do not use combustible materials like paper towels without first applying an absorbent.

  • Decontamination Solution: For surfaces contaminated with thiocarbamates or related carbamates, scrubbing with a solution of washing soda (sodium carbonate) or strong soap and water is recommended.[10]

  • Collection of Spill Debris: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Final Cleaning: After the initial cleanup, the area should be wiped down again with the decontamination solution, followed by a water rinse. All materials used for cleaning should also be disposed of as hazardous waste.

Final Disposal Route

The disposal of pesticides and related chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[1]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for coordinating the final disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Incineration: The generally accepted and most effective disposal method for many organic pesticides is high-temperature incineration in a facility with the necessary environmental controls to prevent atmospheric contamination.[11]

  • Clean Sweep Programs: While primarily for agricultural users, some states have "Clean Sweep" programs for the collection and disposal of unwanted pesticides.[1] Your EHS office can advise if such a program is applicable.

  • Documentation: Ensure that a complete record of the waste, including its identity, quantity, and date of disposal, is maintained in your laboratory's chemical inventory and waste logs.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. [Link]

  • SDS US. (2015, January 10). 500145 ethyl phenyl acetate safety data sheet. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate. [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. [Link]

  • Gentile, G., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]

  • U.S. Environmental Protection Agency. (2025, June 14). Ecological Risk Assessment for the Registration Review of Thiodicarb. [Link]

  • International Programme on Chemical Safety. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organics from the treatment of thiocarbamate wastes. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. [Link]

Sources

Personal protective equipment for handling Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a specialized intermediate, primarily utilized as a substrate for the Newman-Kwart rearrangement (NKR) to synthesize thiophenols. While specific toxicological data for this exact derivative is limited in public repositories, its functional groups (O-thiocarbamate and phenylacetate) dictate a strict safety profile based on Structure-Activity Relationships (SAR) .

Critical Hazards:

  • Sensitization: Thiocarbamates are known skin sensitizers. Repeated exposure can lead to contact dermatitis.

  • Thermal Instability: As an NKR substrate, this compound is designed to rearrange under high heat (200–300°C) or catalytic conditions. Uncontrolled heating can lead to thermal runaway or decomposition into toxic gases (Carbonyl Sulfide, Nitrogen Oxides).

  • Permeation: The lipophilic ethyl phenylacetate core facilitates skin absorption, carrying the reactive thiocarbamate moiety into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for high-molarity handling or thermal reactions involving this compound. The following matrix applies the "Barrier-to-Hazard" logic.

Hand Protection Strategy

Scientific Rationale: Thiocarbamates and aromatic esters can permeate standard latex gloves rapidly. Nitrile offers better degradation resistance, but for extended handling, laminate films are required to prevent molecular diffusion.

Handling ScalePrimary Glove LayerSecondary Glove LayerRationale (Permeation Mechanics)
Analytical (<100 mg) Nitrile (4 mil)NoneIncidental splash protection only. Change immediately upon contact.
Preparative (100 mg - 10 g) Nitrile (5-8 mil)Nitrile (4 mil) - Double GloveCreates a sacrificial outer layer; inner layer remains clean for dexterity.
Bulk / Stock Solutions (>10 g) Silver Shield® / 4H® (Laminate) Nitrile (Outer, for grip)Laminate film provides >480 min breakthrough time against aromatic esters/sulfur compounds.
Respiratory & Body Protection[1][2]
  • Inhalation: Use a P100 Particulate Respirator if handling the solid outside a fume hood (not recommended). For all liquid handling or heating, a Chemical Fume Hood with a face velocity of 80–100 fpm is mandatory.

  • Eye Protection: Chemical Splash Goggles (indirect venting) are required. Safety glasses fail to protect against aerosols generated during the vigorous stirring or heating phases of NKR.

  • Body: A standard cotton lab coat is porous. Use a Tyvek® or chemically resistant apron when handling stock solutions to prevent "wicking" through fabric to the skin.

Decision Logic for PPE Selection

The following diagram illustrates the decision workflow for selecting the appropriate safety gear based on the experimental state and scale.

PPE_Decision_Tree Start Start: Hazard Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_Sol Scale > 1g? Solid->Scale_Sol Scale_Liq Heating / Reaction? Liquid->Scale_Liq Level1 LEVEL 1 PPE Nitrile Gloves + Lab Coat Fume Hood Recommended Scale_Sol->Level1 No Level2 LEVEL 2 PPE Double Nitrile + P100 Mask (If outside hood) Scale_Sol->Level2 Yes Scale_Liq->Level1 Ambient/Small Level3 LEVEL 3 PPE Silver Shield Liners + Goggles Face Shield (If Heating) Scale_Liq->Level3 High Temp/Bulk

Figure 1: Logic flow for determining PPE requirements based on physical state and operational risk.

Operational Protocols

Weighing and Transfer (Solid State)

Risk: Static charge in organic powders can cause dispersion, leading to inhalation or surface contamination.

  • Engineering Control: Place the balance inside the fume hood or use a localized powder containment hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar near the weighing boat.

  • Technique: Do not use spatulas that generate static (plastic). Use stainless steel or anti-static disposable spatulas.

Reaction Setup (Newman-Kwart Context)

Risk: The rearrangement requires high energy. If using thermal methods (diphenyl ether reflux), the vessel becomes a pressurized hazard.

  • Vessel Selection: Use heavy-walled pressure vessels or standard glassware with active pressure relief (inert gas bubbler). Never heat this compound in a closed system without pressure ratings.

  • Catalytic Precaution: If using Pd-catalysis or Photoredox (lower temp), the solvent system (often Dioxane or Toluene) introduces flammability hazards. Ground all glassware.

  • Quenching: Allow the reaction to cool to <40°C before opening the system to prevent the release of superheated sulfur-containing vapors.

Emergency Response & Disposal

Spill Response Workflow

Causality: Thiocarbamates are sticky and persistent. Improper cleanup spreads the contamination.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Don Goggles + Silver Shield Alert->PPE Contain 3. CONTAIN Circle spill with absorbent PPE->Contain Neutralize 4. CLEAN Absorb -> Bleach Wipe Down Contain->Neutralize Dispose 5. DISPOSE Seal in HazBag -> Tag Neutralize->Dispose

Figure 2: Immediate response loop for liquid or solid spills.[1]

Disposal Strategy
  • Segregation: Do not mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides) in the waste stream. Thiocarbamates can react exothermically with oxidizers.

  • Labeling: Tag waste clearly as "Sulfur-Containing Organic Waste" to prevent mixing with incompatible halogenated streams if local regulations require separation.

  • Container: High-density polyethylene (HDPE) is chemically resistant and suitable for disposal.

References

  • Ansell Healthcare. (2022). Chemical Glove Resistance Guide (8th Ed.). (Permeation data for aromatic esters).

  • Organic Chemistry Portal. (2023). Newman-Kwart Rearrangement: Mechanisms and Conditions. (Contextual hazard of thermal rearrangement).

  • PubChem. (2023). Compound Summary: Thiocarbamate Toxicity Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • Showa Group. (2023). Chemical Permeation Guide: Nitrile vs. Thiocarbamates.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
Reactant of Route 2
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.